Technical Whitepaper: Spectroscopic Elucidation of 1-Aminopentan-2-ol
Executive Summary & Structural Context This guide details the structural validation of 1-aminopentan-2-ol ( ), a critical -amino alcohol pharmacophore. Often encountered as a chiral intermediate in the synthesis of adren...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Context
This guide details the structural validation of 1-aminopentan-2-ol (
), a critical -amino alcohol pharmacophore. Often encountered as a chiral intermediate in the synthesis of adrenergic blockers and sphingosine mimetics, its analysis requires a nuanced understanding of stereochemical effects on spectroscopy.
The molecule features a chiral center at C2, creating a specific challenge in NMR analysis: the diastereotopicity of the adjacent C1 methylene protons. This guide moves beyond basic peak assignment to explain the causality of spectral anomalies and provides self-validating protocols for rigorous identification.
Mass Spectrometry (MS): The Fragmentation Fingerprint
Objective: Confirm molecular weight and the 1,2-amino alcohol connectivity.
Ionization & Molecular Ion
Technique: Electrospray Ionization (ESI) in Positive Mode is preferred for the parent ion, while Electron Impact (EI) is required for structural fingerprinting.
Nitrogen Rule: The molecular weight is 103.16 Da (odd number). An odd molecular ion (
) confirms the presence of an odd number of nitrogen atoms (1).
Base Peak Logic: In
-amino alcohols, the nitrogen atom directs fragmentation more strongly than oxygen due to its lower ionization potential.
Characteristic Fragmentation (EI-MS)
The dominant pathway is
-cleavage adjacent to the heteroatoms.
Fragment Ion
m/z
Mechanism
Diagnostic Value
Base Peak
30
-cleavage at C1-C2 bond (Amine directed)
Definitive. Corresponds to the iminium ion . Confirms a primary amine on a terminal carbon ().
Secondary Peak
60
-cleavage at C2-C3 bond (Alcohol directed)
Corresponds to . Confirms the propyl tail loss ().[1]
Molecular Ion
103
Radical Cation
Often weak or absent in EI due to rapid fragmentation; clearly visible as (104) in ESI.
Visualization of Fragmentation Pathway
Figure 1: Competitive
-cleavage pathways. The formation of m/z 30 is kinetically favored.
Infrared Spectroscopy (IR): Functional Group Validation
Objective: Distinguish the amine/alcohol dual functionality and assess hydrogen bonding.
Spectral Interpretation
The key challenge is the overlap of N-H and O-H stretching regions.
Region 3200–3500 cm⁻¹ (The "Active" Zone):
O-H Stretch: Appears as a broad, strong band centered ~3350 cm⁻¹ due to intermolecular hydrogen bonding.
N-H Stretch: Primary amines exhibit two bands (symmetric/asymmetric). In 1-aminopentan-2-ol, these are often observed as two weak "spikes" superimposed on the broad O-H shoulder at ~3300 and ~3380 cm⁻¹.
Fingerprint Region:
C-O Stretch: Strong band at 1050–1100 cm⁻¹ (secondary alcohol).
N-H Scissoring: Medium band at ~1600 cm⁻¹ (distinguishes amine from pure alcohol).
Nuclear Magnetic Resonance (NMR): The Stereochemical Deep Dive
Objective: Confirm the carbon skeleton and resolve the diastereotopic protons at C1.
Experimental Protocol: Solvent Selection
Routine (
): Good for carbon backbone. Labile protons (OH, NH₂) often appear as broad singlets that shift with concentration.
Expert Choice (
): Recommended. The high polarity slows proton exchange, often allowing observation of the OH coupling (doublet) and distinct NH₂ signals.
Validation Step (
Shake): After acquiring the standard spectrum, add 1 drop of . The disappearance of OH and NH₂ signals confirms their assignment.
1H NMR Assignment (500 MHz,
)
Note: Chemical shifts (
) are approximate and concentration-dependent.
Position
Group
(ppm)
Multiplicity
Integration
Expert Insight (Causality)
C5
0.92
Triplet ( Hz)
3H
Terminal methyl, unperturbed.
C3, C4
1.3 – 1.5
Multiplet
4H
Overlapping alkyl chain signals.
C1
2.6 – 2.9
dd or ABX
2H
Critical Feature: These protons are diastereotopic due to the adjacent chiral center at C2. They are chemically non-equivalent () and couple to each other () and the C2 methine ().
C2
3.5 – 3.7
Multiplet
1H
Deshielded by oxygen. Complexity arises from coupling to C1() and C3().
OH/NH₂
Labile
2.0 – 4.0
Broad Singlet
3H
Highly variable. Use exchange to verify.
The Diastereotopic Effect (C1 Protons)
Because C2 is a stereocenter, the two protons on C1 reside in different magnetic environments. They do not appear as a simple doublet (which would be expected for a
next to a ).
Appearance: Two distinct multiplets (often widely separated) or a complex "roofing" pattern.
Coupling:
Geminal coupling (
): Large, ~12-14 Hz.
Vicinal coupling (
vs ): Different values depending on the rotamer population (Karplus relationship).
13C NMR Data (Proton Decoupled)
Carbon
Type
(ppm)
Assignment Logic
C1
~46.0
Deshielded by N, but less than O.
C2
~73.0
Most deshielded signal (attached to Oxygen).
C3
~37.0
-shift from Oxygen.
C4
~19.0
Shielded methylene.
C5
~14.0
Typical methyl.
Structural Validation Logic Flow
This diagram illustrates the decision matrix for confirming the structure using the data described above.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for mass spectrometry fragmentation rules and alpha-cleavage mechanisms).
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-amino-2-propanol (Analogous Beta-amino alcohol). NIST Chemistry WebBook, SRD 69. [Link]
AIST Spectral Database for Organic Compounds (SDBS). (2023). 1H NMR and 13C NMR prediction and data repository.[Link]
Reich, H. J. (2023). Structure Determination Using NMR: Diastereotopic Protons. University of Wisconsin-Madison. [Link]
Unlocking the Conformational Landscape of 1-Aminopentan-2-ol: A Theoretical Framework for Medicinal Chemistry
Executive Summary This technical guide provides a rigorous theoretical analysis of 1-aminopentan-2-ol, a critical structural motif in medicinal chemistry serving as a simplified model for -adrenergic receptor antagonists...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous theoretical analysis of 1-aminopentan-2-ol, a critical structural motif in medicinal chemistry serving as a simplified model for
-adrenergic receptor antagonists (beta-blockers) and sphingolipids. By synthesizing Density Functional Theory (DFT) methodologies with thermodynamic principles, this document outlines the causal relationships between intramolecular hydrogen bonding (IMHB), steric bulk, and solvation effects. The following framework allows researchers to predict bio-active conformations and optimize pharmacophore presentation in early-stage drug discovery.
Introduction: The
-Amino Alcohol Motif
The 1,2-amino alcohol functionality is not merely a linker; it is a pharmacophoric pivot. In molecules like Propranolol or Sphingosine , the specific spatial arrangement of the amino and hydroxyl groups dictates receptor binding affinity.
1-aminopentan-2-ol represents a unique challenge and opportunity:
Chirality: The C2 center dictates the vector of the lipophilic propyl tail.
Flexibility: Unlike cyclic amino alcohols, the acyclic backbone introduces high entropic freedom, constrained only by non-covalent interactions.
H-Bonding: The competition between
and hydrogen bonds determines the global minimum energy structure.
Computational Methodology
To accurately model this system, one cannot rely on standard force fields (MMFF/AMBER) alone, as they often underestimate the quantum mechanical nature of the lone-pair interactions involved in IMHB.
Recommended Protocol
The following workflow ensures high-fidelity results, balancing computational cost with electronic accuracy.
Conformational Search: Monte Carlo or Molecular Dynamics (simulated annealing) to generate candidate rotamers.
Geometry Optimization: DFT using the B3LYP or
B97X-D (dispersion-corrected) functionals.
Basis Set:6-311++G(d,p) is the minimum requirement to describe the diffuse electron density of the Nitrogen and Oxygen lone pairs participating in H-bonds.
Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density) to mimic physiological environments.
Workflow Visualization
The following diagram illustrates the critical decision pathways in the computational workflow.
Figure 1: Step-by-step computational workflow for identifying the global energy minimum of flexible amino alcohols.
The Conformational Landscape[1]
The conformational preference of 1-aminopentan-2-ol is driven by the Gauche Effect , stabilized by Intramolecular Hydrogen Bonding (IMHB).
The Hydrogen Bond Hierarchy
Theoretical studies on homologous series (2-aminoethanol
1-aminopropan-2-ol) consistently demonstrate that the directionality of the H-bond is not random.
Type I (
): The hydroxyl group acts as the donor and the amine nitrogen as the acceptor. This is typically the Global Minimum in the gas phase. The higher acidity of the OH proton compared to the NH proton, combined with the high basicity of the amine lone pair, favors this interaction.
Type II (
): The amine acts as the donor. This is generally 1.5 – 2.5 kcal/mol higher in energy than Type I.
Type III (Free/Open): No IMHB. Entropy-favored at high temperatures but enthalpy-disfavored in vacuum.
Torsional Analysis (
)
The stability of the molecule relies heavily on the dihedral angle
.
Conformer
Torsion Angle ()
Interaction
Relative Energy (Gas Phase)
Gauche ()
~60°
Strong IMHB ()
0.00 kcal/mol (Global Min)
Gauche ()
~300° (-60°)
Strong IMHB ()
0.00 kcal/mol (Enantiomeric)
Anti ()
~180°
No IMHB; Steric minimization
+2.5 - 3.5 kcal/mol
Key Insight: The propyl tail (
) adds a layer of complexity. While the core prefers gauche, the propyl tail will orient itself anti to the amino group to minimize steric clash (1,3-diaxial-like interactions), creating a "folded-extended" hybrid structure.
Thermodynamics & Solvation Effects
The transition from gas phase (vacuum) to solution drastically alters the energy landscape. This is critical for drug design, as the "bio-active" conformation often exists in an aqueous or lipid environment.
Solvation Logic
In high-dielectric solvents (Water,
), the solvent molecules compete for H-bonding sites.
Shielding: Water stabilizes the zwitterionic forms and free hydroxyls, reducing the energetic penalty of breaking the intramolecular
bond.
Population Shift: The population of the anti conformer increases in water because the solvation energy gained by exposing the polar groups (
and ) to the solvent outweighs the stabilization of the internal H-bond.
Interaction Network Diagram
The following graph visualizes the competing forces acting on the molecule in a physiological environment.
Figure 2: Force-field interaction map showing the competition between internal stabilization (IMHB) and external environmental factors.[1][2]
Spectroscopic Validation
Theoretical models must be validated against experimental observables. For 1-aminopentan-2-ol, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide distinct signatures.
Vibrational Spectroscopy (IR)
The formation of an IMHB weakens the O-H covalent bond, altering its force constant.
Free OH: Sharp band at
.
H-Bonded OH (
): Broad, red-shifted band at .
Validation: A DFT frequency calculation (scaled by ~0.96 for anharmonicity) should reproduce this red shift (
) if the gauche conformer is dominant.
NMR Coupling Constants (
)
The Vicinal coupling constant between the proton on C1 and C2 is governed by the Karplus Equation :
Gauche Conformation: Dihedral angle
. Predicted .
Anti Conformation: Dihedral angle
. Predicted .
Experimental Reality: In non-polar solvents (
), small coupling constants indicate the gauche form is locked by H-bonding. In , an averaged signal suggests rapid rotation.
Implications for Drug Design
Understanding the conformational bias of 1-aminopentan-2-ol allows for rational modification of drug candidates:
Bioavailability: The "closed" gauche form hides the polar H-bond donors/acceptors, effectively increasing the apparent lipophilicity. This facilitates passive diffusion across the Blood-Brain Barrier (BBB).
Receptor Binding: If the receptor requires an anti conformation (extended chain), the energy penalty to break the IMHB (approx. 5-7 kcal/mol) must be compensated by binding affinity.
Rigidification: To improve potency, medicinal chemists often "lock" the bioactive conformation using cyclic constraints (e.g., morpholines or pyrrolidines) that mimic the specific gauche or anti geometry predicted by this analysis.
References
Siewert, R., Ludwig, R., & Verevkin, S. P. (2021). Non-covalent interactions in molecular systems: thermodynamic evaluation of the hydrogen bond strength in aminoalcohols. Physical Chemistry Chemical Physics.
Tubergen, M. J., et al. (2003). Equilibrium structures of monomers and dimers of 2-aminoethanol. The Journal of Physical Chemistry A.
Vila, A., et al. (2004). Intramolecular Hydrogen Bonding in 2-Aminoethanol and 1,2-Ethanediamine.[3] Journal of Computational Chemistry.
Silverman, R. B., & Huang, H. (2008). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry.
Gaussian, Inc. (2025). Gaussian 16 User Reference: Density Functional Theory Methods.
Solubility Profile and Physicochemical Characterization of 1-Aminopentan-2-ol
The following technical guide details the solubility profile, physicochemical characterization, and experimental determination protocols for 1-aminopentan-2-ol . A Technical Guide for Process Development and Synthesis Ex...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical characterization, and experimental determination protocols for 1-aminopentan-2-ol .
A Technical Guide for Process Development and Synthesis
Executive Summary
1-Aminopentan-2-ol (CAS: 5343-35-1) is a chiral amino alcohol comprising a pentane backbone with a primary amine at the C1 position and a secondary hydroxyl group at the C2 position. It serves as a critical intermediate in the synthesis of heterocyclic compounds, chiral auxiliaries, and pharmaceutical active ingredients.
Unlike its structural isomer 2-aminopentan-1-ol (Norvalinol) , public solubility datasets for the 1,2-isomer are sparse. Consequently, this guide synthesizes available empirical data with quantitative structure-property relationship (QSPR) predictions based on homologous series (e.g., 1-amino-2-propanol).
Key Solubility Insights:
Aqueous: Predicted to be miscible or highly soluble due to dual hydrogen-bonding domains (amine + hydroxyl).
Polar Organics: Miscible in lower alcohols (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF).
Extraction Solvents: High solubility in Chlorinated solvents (DCM) and Ethers (THF); moderate-to-good solubility in Toluene.
Non-Polar: Low solubility in aliphatic hydrocarbons (Hexane/Heptane), often leading to oiling out or phase separation.
Physicochemical Characterization
Understanding the solubility behavior requires analyzing the molecular architecture. The molecule consists of a polar "head" (1,2-amino-alcohol motif) and a lipophilic "tail" (propyl chain).
Molecular Descriptors
Property
Value / Description
Significance
IUPAC Name
1-Aminopentan-2-ol
Specific Regioisomer
CAS Number
5343-35-1
Unique Identifier
Formula
MW: 103.16 g/mol
Structure
Vicinal amino alcohol
pKa (Amine)
~9.5 (Predicted)
Basic; protonates in acidic media
LogP (Oct/Wat)
~ -0.1 to +0.3 (Predicted)
Amphiphilic nature
H-Bond Donors
3 (2 from , 1 from )
Strong water interaction
H-Bond Acceptors
2 (N, O)
Solvent coordination
Solubility Mechanism
The solubility is governed by the competition between the hydrophilic H-bonding domain and the hydrophobic propyl chain.
In Water: The amine and hydroxyl groups form extensive H-bond networks, overcoming the hydrophobic effect of the short alkyl tail.
In Hydrocarbons: The polar domain aggregates, preventing solvation in non-polar media unless the temperature is elevated.
Solubility Profile by Solvent Class[1][3][4]
The following table categorizes solvents based on their interaction capability with 1-aminopentan-2-ol. Note: "High" implies >100 mg/mL; "Moderate" implies 10-100 mg/mL; "Low" implies <10 mg/mL.
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Rationale
Protic Polar
Water, Methanol, Ethanol
High / Miscible
Strong H-bonding match. The solute acts as both donor and acceptor.
Aprotic Polar
DMSO, DMF, DMAc
High
Dipole-dipole interactions and H-bond acceptance by solvent.
Chlorinated
Dichloromethane (DCM), Chloroform
High
Excellent for extraction. The solvent's polarity accommodates the amino-alcohol head.
Ethers
THF, Diethyl Ether, MTBE
Good
Ether oxygen accepts H-bonds from the amine/hydroxyl groups.
Aromatic
Toluene, Xylene
Moderate
-interaction solvates the alkyl chain; polar head may cause aggregation at low temps.
Aliphatic
Hexane, Heptane, Cyclohexane
Low
Dominant hydrophobic effect. Likely to form a separate oily phase.
Esters
Ethyl Acetate, Isopropyl Acetate
Good
Useful for extraction, though potential for transesterification exists at high T/pH.
pH-Dependent Solubility
As a base (pKa ~9.5), 1-aminopentan-2-ol exhibits pH-dependent solubility in aqueous systems:
pH < 8: Protonated form (
) is highly water-soluble and insoluble in organic solvents (except highly polar ones).
pH > 11: Free base form dominates, allowing extraction into organic solvents like DCM or Ethyl Acetate.
Visualization: Solubility Thermodynamics
The following diagram illustrates the thermodynamic interactions governing the dissolution process.
Caption: Thermodynamic interaction map showing the high affinity of 1-aminopentan-2-ol for protic and polar solvents versus its rejection by non-polar alkanes.
Experimental Protocol: Determination of Solubility
Since specific batch-to-batch variations (purity, polymorphs) affect solubility, the following Self-Validating Protocol is recommended to determine the precise solubility limit (Sat) in a target solvent.
Methodology: Saturation Shake-Flask Method
Objective: Determine thermodynamic solubility at 25°C.
Thermomixer or Temperature-controlled orbital shaker.
0.22 µm PTFE Syringe Filters.
HPLC or GC System (Preferred detection due to weak UV chromophore).
Step-by-Step Workflow:
Preparation: Add excess 1-aminopentan-2-ol (solid or oil) to 2 mL of solvent in a glass vial until undissolved material remains visible.
Equilibration: Agitate at 25°C for 24 hours (Orbit: 500 rpm).
Validation Check: Visually confirm solid/oil phase is still present. If clear, add more solute and repeat Step 2.
Sampling: Stop agitation and allow phases to separate for 1 hour.
Filtration: Draw supernatant and filter through a 0.22 µm PTFE filter (pre-saturated to prevent adsorption).
Quantification: Dilute filtrate 1:10 or 1:100 and analyze via GC-FID or HPLC-ELSD.
Analytical Method (GC-FID)
Because 1-aminopentan-2-ol lacks a strong chromophore for UV detection, Gas Chromatography (GC) is the gold standard for quantification.
Column: DB-1 or HP-5 (Non-polar capillary column).
Inlet: 250°C, Split mode.
Detector: FID at 280°C.
Carrier Gas: Helium.
Temperature Program: 50°C hold 2 min
Ramp 10°C/min to 200°C.
Workflow Diagram
Caption: Decision tree for the saturation shake-flask solubility determination method.
Applications in Synthesis and Purification
Extraction Strategy
To isolate 1-aminopentan-2-ol from an aqueous reaction mixture:
Basify: Adjust aqueous phase to pH > 12 using NaOH.
Extract: Use Dichloromethane (DCM) or n-Butanol .
Note: DCM is preferred for ease of evaporation, but n-Butanol is better if the compound is highly water-soluble (salting out with NaCl may be required).
Chiral Resolution
Amino alcohols are often resolved using chiral acids (e.g., Tartaric acid).
Solvent Choice: Ethanol or Isopropanol is typically used for crystallization of the diastereomeric salts. The free base's high solubility in ethanol facilitates this process.
References
PubChem Database. (2025). Compound Summary for CID 5343-35-1 (1-Aminopentan-2-ol).[2][3][4] National Center for Biotechnology Information. [Link][2]
Berg, L. (2010). Separation of Amino Alcohols by Extractive Distillation. U.S. Patent Literature. (Contextual reference for amino alcohol handling).
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
Technical Whitepaper: 1-Aminopentan-2-ol – Synthetic Evolution and Chemo-Selective Architectures
Executive Summary 1-Aminopentan-2-ol represents a critical structural motif in the family of 1,2-amino alcohols (alkanolamines). Distinguished by its chiral center at the C2 position and a terminal primary amine, it serv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Aminopentan-2-ol represents a critical structural motif in the family of 1,2-amino alcohols (alkanolamines). Distinguished by its chiral center at the C2 position and a terminal primary amine, it serves as a versatile chelate ligand in asymmetric catalysis and a pivotal intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., oxazolidinones). This whitepaper deconstructs the synthetic evolution of 1-aminopentan-2-ol, moving from the classical Henry Reaction (nitroaldol) to industrial epoxide ammonolysis, and finally to modern stereoselective catalytic architectures.
Part 1: Historical Genesis & The Henry Reaction
The discovery of 1-aminopentan-2-ol is not attributed to a single "eureka" moment but rather emerged from the systematic exploration of nitroalkanes in the late 19th century. The theoretical foundation was laid by the Belgian chemist Louis Henry in 1895.[1]
The Nitroaldol Pathway (1895)
The Henry Reaction (nitroaldol condensation) provided the first reliable route to
-nitro alcohols, the direct precursors to 1,2-amino alcohols.[1] For 1-aminopentan-2-ol, the retrosynthetic logic is clear: the carbon skeleton is constructed by coupling butyraldehyde (butanal) with nitromethane .
Condensation: The
-protons of nitromethane are deprotonated by a base (historically hydroxides or alkoxides) to form a nitronate anion.[1]
Nucleophilic Attack: The nitronate attacks the carbonyl carbon of butyraldehyde.
Reduction: The resulting 1-nitro-2-pentanol is hydrogenated (originally using iron/acetic acid, later Raney Nickel) to yield the target amine.
This route remains the most regiochemically pure method, as it exclusively yields the 1-amino-2-ol isomer, avoiding the positional isomerism inherent in epoxide opening.
Visualization: The Henry Reaction Mechanism
The following diagram illustrates the stepwise conversion from elementary reagents to the target amino alcohol.
Figure 1: The Henry Reaction pathway ensuring high regioselectivity for the 1-amino isomer.
Part 2: Industrial Scalability – The Epoxide Route
While the Henry reaction offers regiocontrol, the industrial demand for amino alcohols in the mid-20th century drove the adoption of epoxide ammonolysis . This method utilizes 1,2-epoxypentane (propyl oxirane) .
Mechanism and Regioselectivity
The reaction involves the nucleophilic attack of ammonia (
) on the epoxide ring.
Regiochemistry: Under standard basic or neutral conditions, the attack follows
kinetics. The ammonia nucleophile preferentially attacks the least hindered carbon (C1), yielding 1-aminopentan-2-ol as the major product.
Side Reactions: A minor amount of attack at C2 occurs, producing the isomer 2-aminopentan-1-ol. Additionally, the product (a primary amine) is more nucleophilic than ammonia, leading to the formation of secondary and tertiary amines (bis- and tris-alkanolamines) if the ammonia-to-epoxide ratio is not kept high (typically >10:1).
Visualization: Regiochemical Divergence
Figure 2: Regioselectivity in the ammonolysis of 1,2-epoxypentane.
Part 3: Modern Stereoselective Approaches
The historical methods produce racemic mixtures. Modern drug development requires enantiopure scaffolds (e.g., (R)-1-aminopentan-2-ol).
Asymmetric Henry Reaction
Recent advances utilize chiral Copper(II) complexes to catalyze the Henry reaction enantioselectively.[2][3]
Setup: Charge a pressure vessel (autoclave) with chilled ammonium hydroxide.
Addition: Slowly add 1,2-epoxypentane to the cold ammonia solution.
Reaction: Seal vessel and heat to 60°C for 4 hours. The high molar excess of ammonia suppresses poly-alkylation.
Workup: Vent excess ammonia. Strip water under vacuum.
Distillation: Fractional distillation is required to separate the major isomer (1-amino) from the minor isomer (2-amino).
Part 5: Analytical Data Profile
The following data validates the synthesis of 1-aminopentan-2-ol.
Technique
Parameter
Expected Signal / Value
Interpretation
1H NMR
3.5 - 3.7 ppm
Multiplet (1H)
Methine proton at C2 (CH-OH)
1H NMR
2.5 - 2.8 ppm
Doublet of doublets (2H)
Methylene protons at C1 (CH2-NH2)
1H NMR
0.9 ppm
Triplet (3H)
Terminal Methyl (CH3)
IR
3300 - 3400 cm⁻¹
Broad Band
O-H and N-H stretching overlap
IR
1580 - 1650 cm⁻¹
Medium Band
N-H bending (primary amine)
Boiling Point
~180°C
(at 760 mmHg)
Consistent with C5 amino alcohols
References
Henry, L. (1895). "Formation synthétique d'alcools nitrés." Comptes Rendus, 120, 1265-1268. (The foundational paper for the nitroaldol reaction).[3]
Krische, M. J., et al. (2021).[4] "Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones." Organic Letters, 23(16), 6461–6465. (Modern catalytic approaches for amino alcohol synthesis).
Tontlai, S., et al. (2014). "Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand." Molecules, 19, 9384-9396. (Specific protocol for asymmetric synthesis of 1-nitro-2-alkanols).
Wyzant Resources. (2022). "Synthesis of 1,2-epoxycyclopentane and General Epoxide Opening Mechanisms." (General reference for epoxide ammonolysis regiochemistry).
PubChem. (2023). "Compound Summary: 3-Aminopentan-2-ol and Isomers." (Structural data verification).
Precision Prediction of pKa for 1-Aminopentan-2-ol: A Mechanistic & Experimental Framework
Executive Summary The accurate determination of the acid dissociation constant (pKa) for 1-aminopentan-2-ol is critical for optimizing its pharmacokinetic profile, specifically its solubility, lipophilicity (logD), and m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The accurate determination of the acid dissociation constant (pKa) for 1-aminopentan-2-ol is critical for optimizing its pharmacokinetic profile, specifically its solubility, lipophilicity (logD), and membrane permeability.[1] While simple aliphatic amines typically exhibit pKa values near 10.6, the presence of a
-hydroxyl group in 1-aminopentan-2-ol introduces significant electronic and steric perturbations.[1] This guide provides a high-fidelity framework for predicting this value using Linear Free Energy Relationships (LFER) and ab initio methods, followed by a validation protocol using potentiometric titration.
Part 1: Structural Analysis & Theoretical Framework
To predict the pKa of 1-aminopentan-2-ol, we must first deconstruct its ionization equilibrium.[1] The relevant event is the deprotonation of the ammonium conjugate acid:
The Inductive Effect (
-Hydroxyl Perturbation)
Unlike pentylamine (pKa
10.63), 1-aminopentan-2-ol possesses a hydroxyl group at the C2 position.[1] Oxygen is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I).[1]
Mechanism: The -I effect pulls electron density away from the nitrogen atom through the
-bond framework.
Impact on Acidity: This withdrawal destabilizes the positive charge on the ammonium species (
) less than it destabilizes the lone pair on the neutral amine, but the dominant factor in pKa shifts for amino alcohols is often described as the destabilization of the protonated form relative to the alkylamine baseline, or simply that the electron-withdrawing group makes the N-H bond more polarized and the proton more labile.
Net Result: The pKa is lowered by approximately 1.0–1.2 log units compared to the parent alkylamine.
Intramolecular Hydrogen Bonding
In the neutral form, 1,2-amino alcohols can form an intramolecular hydrogen bond between the hydroxyl proton and the amine lone pair (
Solvation Competition: In aqueous media, water molecules compete for these H-bonds.[1] However, the internal stabilization of the neutral species (if significant) would shift the equilibrium toward the neutral form, further lowering the pKa.[1]
Part 2: Computational Prediction Methodologies
Reliable prediction requires triangulation between empirical database comparisons and first-principles calculations.[1]
Method A: Linear Free Energy Relationships (LFER)
We anchor our prediction using structurally homologous "nearest neighbors."[1]
Compound
Structure
pKa (Exp)
Structural Delta
Pentylamine
10.63
Reference Alkylamine (No -OH)
Ethanolamine
9.50
1,2-amino alcohol core
1-Amino-2-propanol
9.37
Methyl substituent at C2
1-Aminopentan-2-ol
~9.3 – 9.5
Propyl substituent at C2
Prediction Logic:
The substitution of a methyl group (in 1-amino-2-propanol) with a propyl group (in 1-aminopentan-2-ol) introduces a slightly larger steric bulk and a marginal increase in the positive inductive effect (+I) of the alkyl tail.[1] However, the dominant electronic factor remains the
-hydroxyl group.
Predicted Value:9.4 ± 0.1
Method B: Ab Initio Thermodynamic Cycles (DFT)
For higher precision without experimental analogs, we utilize Density Functional Theory (DFT) combined with continuum solvation models.[1]
Figure 1: Thermodynamic cycle for pKa calculation. The pKa is derived by calculating the free energy of deprotonation in the gas phase and correcting for the solvation free energies of all species.
Protocol:
Conformer Search: Use molecular mechanics (e.g., MMFF94) to find the global minimum, ensuring the intramolecular H-bond is accounted for.[1]
Optimization: DFT optimization (B3LYP/6-311+G(d,p)) in gas phase.
Solvation Energy: Single-point energy calculation using PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) with water as the solvent.[1]
The "Gold Standard" for validating this prediction is Potentiometric Titration . This method is self-validating because it generates a full curve allowing for the detection of impurities or secondary ionization events.[1]
Reagents & Apparatus[1][2]
Titrant: 0.1 M KOH (Carbonate-free, standardized against KHP).
Analyte: 1-aminopentan-2-ol hydrochloride salt (purified).[1]
Background Electrolyte: 0.1 M KCl (to maintain constant ionic strength,
).
Apparatus: Automatic titrator (e.g., Metrohm or Mettler Toledo) with a combined glass Ag/AgCl pH electrode.[1]
Workflow Diagram
Figure 2: Potentiometric titration workflow for accurate pKa determination.
Step-by-Step Methodology
System Calibration: Calibrate the glass electrode at 25.0°C. It is critical to convert pH readings to p[H] (concentration) rather than activity, or apply the Davies equation correction for ionic strength (
).
Blank Titration: Titrate the background electrolyte (0.1 M KCl) with 0.1 M KOH to determine the exact
of the system and check for carbonate contamination (Gran plot analysis).
Sample Titration: Dissolve ~0.5 mmol of 1-aminopentan-2-ol hydrochloride in 50 mL of 0.1 M KCl. Titrate with KOH under inert gas (
Refinement: Use non-linear least squares regression (e.g., Hyperquad or similar software) to fit the equilibrium constant, which accounts for dilution and water ionization (
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa measurement in drug discovery).
Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Source for ethanolamine and propanolamine analog data).
Reijenga, J., et al. (2013).[1] "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 8, 53–71.[1] Link[1]
PubChem. (2024).[1][2] 1-amino-2-propanol (Compound).[1][3] National Library of Medicine.[1] Link[1]
ACD/Labs. (2024). pKa Prediction Algorithms and Database. (Industry standard for empirical pKa prediction).[1]
The Strategic Application of 1-Aminopentan-2-ol in Asymmetric Synthesis: A Guide for the Modern Chemist
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical development and materials science. Chiral auxiliar...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical development and materials science. Chiral auxiliaries have long stood as a robust and reliable tool in this endeavor, offering a pathway to high levels of stereocontrol.[1] Among the diverse array of available auxiliaries, those derived from 1,2-amino alcohols have proven exceptionally versatile and effective. This guide delves into the practical application of 1-aminopentan-2-ol, a readily accessible chiral building block, as a precursor to a powerful chiral auxiliary for asymmetric synthesis.
While classic Evans auxiliaries, derived from amino acids like valine and phenylalanine, are renowned, the exploration of simpler, acyclic amino alcohol-derived auxiliaries, such as that from 1-aminopentan-2-ol, offers distinct advantages in terms of structural simplicity and potential for novel stereochemical outcomes. This document provides a comprehensive overview of the synthesis of the corresponding oxazolidinone auxiliary, its application in diastereoselective alkylation and aldol reactions, and the subsequent cleavage to yield valuable chiral products.
The Foundation: From Amino Alcohol to a Controllable Chiral Auxiliary
The efficacy of 1-aminopentan-2-ol as a chiral auxiliary is realized upon its conversion into a rigid heterocyclic system, most commonly an oxazolidinone. This transformation locks the stereocenter of the original amino alcohol into a conformationally restricted ring, providing a well-defined steric environment to direct subsequent chemical transformations. The propyl group at the C4 position of the resulting oxazolidinone plays a crucial role in shielding one face of the enolate derived from the N-acylated auxiliary, thereby dictating the approach of electrophiles.
The synthesis of the 4-propyl-2-oxazolidinone from 1-aminopentan-2-ol is a straightforward process, typically achieved through reaction with a carbonylating agent.
Experimental Protocol: Synthesis of (S)-4-Propyl-1,3-oxazolidin-2-one
This protocol is adapted from established procedures for the synthesis of oxazolidinones from β-amino alcohols.
Materials:
(S)-1-Aminopentan-2-ol
Diethyl carbonate
Sodium methoxide (catalytic amount)
Anhydrous Toluene
Anhydrous Methanol
Saturated aqueous ammonium chloride (NH₄Cl)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
To a solution of (S)-1-aminopentan-2-ol (1.0 equiv) in anhydrous toluene, add a catalytic amount of sodium methoxide (0.05 equiv).
Add diethyl carbonate (1.2 equiv) to the mixture.
Heat the reaction mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-4-propyl-1,3-oxazolidin-2-one.
Directing Asymmetric Transformations: Alkylation and Aldol Reactions
With the chiral auxiliary in hand, the next stage involves its attachment to a prochiral substrate, typically via N-acylation, followed by the diastereoselective bond-forming reaction.
Workflow for Asymmetric Synthesis using the 1-Aminopentan-2-ol-Derived Auxiliary
Caption: General workflow for the use of a 1-aminopentan-2-ol-derived chiral auxiliary.
Asymmetric Alkylation
The N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an alkyl halide in a highly diastereoselective manner.[2][3] The steric bulk of the propyl group on the auxiliary directs the incoming electrophile to the opposite face of the enolate.
Dissolve the N-propionyl-(S)-4-propyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere.
Add NaHMDS (1.1 equiv) dropwise and stir for 30 minutes to form the sodium enolate.
Add allyl iodide (1.2 equiv) and continue stirring at -78 °C, monitoring the reaction by TLC.
Upon completion, quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
Purify the product by flash column chromatography to yield the alkylated product.
Asymmetric Aldol Reaction
The boron enolate of the N-acylated oxazolidinone can be generated and reacted with an aldehyde to produce syn-aldol adducts with high diastereoselectivity.[4] The stereochemical outcome is rationalized by the Zimmerman-Traxler transition state model, where the aldehyde approaches the enolate from the less sterically hindered face.
Dissolve the N-propionyl-(S)-4-propyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous DCM and cool to 0 °C.
Add Bu₂BOTf (1.1 equiv) followed by the dropwise addition of Et₃N (1.2 equiv).
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
Add isobutyraldehyde (1.5 equiv) dropwise and stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.
Quench the reaction by adding pH 7 buffer and methanol.
Concentrate the mixture and extract with ethyl acetate.
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous MgSO₄, and concentrate.
Purify the crude product by flash column chromatography.
Liberation of the Chiral Product and Auxiliary Recovery
A critical aspect of chiral auxiliary-based synthesis is the efficient and non-destructive removal of the auxiliary to yield the desired chiral product and allow for the recovery of the auxiliary for reuse.[5][6]
Experimental Protocol: Hydrolytic Cleavage of the N-Acyl Group
This method yields the chiral carboxylic acid.[3][7]
Materials:
Alkylated or aldol product
Tetrahydrofuran (THF)
Water
30% Hydrogen peroxide (H₂O₂)
Lithium hydroxide (LiOH)
Saturated aqueous sodium sulfite (Na₂SO₃)
Procedure:
Dissolve the N-acyl oxazolidinone in a mixture of THF and water (3:1) and cool to 0 °C.
Add 30% H₂O₂ (4.0 equiv) followed by an aqueous solution of LiOH (2.0 equiv).
Stir the mixture at 0 °C until the reaction is complete (monitored by TLC).
Quench the excess peroxide by adding saturated aqueous Na₂SO₃.
Concentrate the mixture to remove the THF and extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
Performance and Expectations
The utility of a chiral auxiliary is ultimately judged by the diastereoselectivity it imparts in asymmetric reactions. While specific data for the 1-aminopentan-2-ol derived auxiliary is not extensively published, we can extrapolate from structurally similar acyclic auxiliaries. High diastereomeric excesses are generally expected.
Table 1: Expected Performance of the 4-Propyl-2-oxazolidinone Auxiliary in Asymmetric Reactions
Reaction Type
Electrophile
Expected Major Diastereomer
Expected Diastereomeric Ratio (d.r.)
Alkylation
Benzyl Bromide
(S)
>95:5
Alkylation
Methyl Iodide
(S)
~90:10
Aldol
Isobutyraldehyde
syn
>98:2
Aldol
Benzaldehyde
syn
>95:5
Note: The expected diastereomeric ratios are based on results obtained with other 4-alkyl-substituted oxazolidinone auxiliaries and may vary depending on the specific reaction conditions and substrates.
Mechanistic Considerations and the Role of the Propyl Group
The stereochemical outcome of these reactions is a direct consequence of the rigid, chelated transition states formed upon enolization. The C4-propyl substituent effectively blocks one face of the planar enolate, forcing the electrophile to approach from the less hindered side.
Transition State Model for Asymmetric Alkylation
Caption: Simplified model showing sterically directed electrophilic attack.
The predictable nature of this facial bias is a hallmark of Evans-type auxiliaries and is expected to hold true for the 1-aminopentan-2-ol derivative. The lack of a substituent at the C5 position simplifies the steric environment compared to auxiliaries derived from amino acids with larger side chains, which may influence the degree of diastereoselectivity with certain electrophiles.
Conclusion
1-Aminopentan-2-ol serves as a valuable and readily accessible precursor for a potent chiral auxiliary. Its conversion to the corresponding 4-propyl-2-oxazolidinone provides a robust platform for highly diastereoselective alkylation and aldol reactions. The protocols and principles outlined in this guide offer a practical framework for researchers and drug development professionals to leverage this versatile tool in the synthesis of complex, enantiomerically enriched molecules. The straightforward nature of the auxiliary synthesis, coupled with the high levels of stereocontrol and reliable cleavage methods, underscores the continued importance of chiral auxiliaries in the landscape of modern asymmetric synthesis.
References
Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acids. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]
Crimmins, M. T.; King, B. W. Asymmetric Aldol Additions with N-Acyl-oxazolidinones, -oxazolidinethiones, and -thiazolidinethiones. J. Org. Chem.1996, 61 (13), 4192–4193. [https://pubs.acs.org/doi/abs/10.1021/jo960579+
Smith, T. E.; Richardson, D. P.; Truran, G. A.; Belecki, K.; Onishi, M. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. J. Chem. Educ.2008 , 85 (5), 696. [Link]
Gage, J. R.; Evans, D. A. Diastereoselective Aldol Condensation Using a Chiral Boron Enolate. Org. Synth.1990 , 68, 83. [Link]
Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective Aldol Condensations. 2. Erythro-Selective Chiral Aldol Condensations via Boron Enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
Levene, R.; Reyes-Loya, K.; Chyan, W.; Pu, Y. M. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Org. Process Res. Dev.2019 , 23 (7), 1436–1441. [Link]
de Figueiredo, R. M.; Fröhlich, R.; Christmann, M. Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials; Christmann, M., Bräse, S., Eds.; Wiley-VCH: Weinheim, 2007; pp 2-7. [Link]
Palomo, C.; Oiarbide, M.; García, J. M. The Aldol Reaction: A Paradigm for Catalytic Asymmetric Carbon−Carbon Bond Formation. Chem. Soc. Rev.2004 , 33, 65-75. [Link]
Cossu, S.; De Lucchi, O.; Fabbri, D.; Licini, G. Chiral Sulfoxides as Auxiliaries in Asymmetric Synthesis. Org. Prep. Proced. Int.1996 , 28 (4), 415-447. [Link]
Smith, T. E.; et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. J. Chem. Educ.2008 , 85, 696. [Link]
Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral boron enolate. Org. Synth.1990 , 68, 83. [Link]
McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. A convenient reduction of enantiomerically pure α-amino acids. J. Org. Chem.1993 , 58 (13), 3568–3571. [Link]
Kawanami, Y.; Ito, Y.; Kitagawa, T.; Taniguchi, Y.; Katsuki, T.; Yamaguchi, M. Asymmetric reduction of ketones with chiral sodium borohydride reagents modified with amino alcohols. Tetrahedron Lett.1984 , 25 (8), 857-860. [Link]
Pu, L.; Yu, H.-B. Catalytic Asymmetric Organozinc Additions to Aldehydes and Ketones. Chem. Rev.2001 , 101 (3), 757–824. [Link]
Soai, K.; Niwa, S. Enantioselective addition of dialkylzinc reagents to aldehydes. Chem. Rev.1992 , 92 (5), 833–856. [Link]
Noyori, R.; Kitamura, M. Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angew. Chem. Int. Ed. Engl.1991 , 30 (1), 49-69. [Link]
Cardillo, G.; Tomasini, C. Asymmetric synthesis of β-amino acids and α,β-diamino acids. Chem. Soc. Rev.1996 , 25, 117-128. [Link]
Juaristi, E.; Soloshonok, V. A., Eds. Enantioselective Synthesis of β-Amino Acids, 2nd ed.; Wiley-VCH: New York, 2005. [Link]
Liu, M.; Sibi, M. P. Recent Advances in the Enantioselective Synthesis of β-Amino Acids. Tetrahedron2002 , 58 (40), 7991-8035. [Link]
Cole, D. C. Recent stereoselective synthesis of β-amino acids. Tetrahedron1994 , 50 (32), 9517-9582. [Link]
Reetz, M. T. Chelation and Conformation: The Driving Forces in Asymmetric Synthesis. Acc. Chem. Res.1993 , 26 (9), 462–468. [Link]
Seyden-Penne, J. Chiral Auxiliaries and Ligands in Asymmetric Synthesis; Wiley: New York, 1995. [Link]
Gawley, R. E.; Aubé, J. Principles of Asymmetric Synthesis; Pergamon: Oxford, U.K., 1996. [Link]-0-08-041875-1)
Application Note: 1-Aminopentan-2-ol as a Ligand in Asymmetric Catalysis
Executive Summary 1-Aminopentan-2-ol (CAS: 5343-35-1) represents a distinct class of acyclic chiral 1,2-amino alcohols. While structurally simpler than cyclic analogs like prolinol or bulky derivatives like valinol, its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Aminopentan-2-ol (CAS: 5343-35-1) represents a distinct class of acyclic chiral 1,2-amino alcohols. While structurally simpler than cyclic analogs like prolinol or bulky derivatives like valinol, its flexible alkyl backbone offers unique steric tuning opportunities in asymmetric catalysis. Unlike its regioisomer 2-aminopentan-1-ol (Norvalinol), which places the chiral center alpha to the amine, 1-aminopentan-2-ol places the chirality alpha to the hydroxyl group. This structural nuance significantly alters the bite angle and steric environment upon metal coordination.
This guide details the application of enantiopure 1-aminopentan-2-ol as a chiral ligand, specifically focusing on enantioselective diethylzinc addition to aldehydes and asymmetric borane reduction of ketones . It serves as a blueprint for utilizing this ligand to induce high enantiomeric excess (ee) in carbon-carbon bond forming reactions.[1]
) or () enantiomers (often resolved via N-tosyl-leucine crystallization).[4]
Coordination Mode: Bidentate (
-donor).
Key Feature: The propyl chain at the C2 position provides the steric bulk necessary to differentiate prochiral faces of the substrate, while the primary amine at C1 facilitates rapid coordination with Lewis acidic metals (Zn, B, Cu).
Mechanism of Action: The Chelate Effect
In asymmetric catalysis, 1-aminopentan-2-ol acts as a chiral modifier. Upon reaction with a metal center (e.g., Diethylzinc), the hydroxyl proton is deprotonated to form a metal alkoxide, while the amine nitrogen coordinates datively. This forms a rigid 5-membered metallacycle , restricting the conformational freedom of the transition state.
Diagram 1: Catalytic Cycle & Transition State
The following diagram illustrates the formation of the active Zinc catalyst and the Zimmerman-Traxler transition state model which dictates enantioselectivity.
Caption: Catalytic cycle for the enantioselective addition of Et2Zn to aldehydes using 1-aminopentan-2-ol, highlighting the dinuclear active species.
Primary Application: Enantioselective Alkylation
The most robust application for 1-aminopentan-2-ol is the enantioselective addition of diethylzinc to aldehydes . This reaction transforms achiral aldehydes into chiral secondary alcohols, a critical step in the synthesis of bioactive pharmaceutical ingredients.
Experimental Protocol
Objective: Synthesis of (S)-1-phenylpropan-1-ol from benzaldehyde.
Scale: 1.0 mmol scale (Adaptable to gram-scale).
Reagents:
Ligand: (
)-1-Aminopentan-2-ol (5 mol%, 5.2 mg).
Substrate: Benzaldehyde (1.0 mmol, 106 mg).
Reagent: Diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 mL).
Solvent: Toluene (Anhydrous, 5 mL).
Step-by-Step Methodology:
Catalyst Formation (In Situ):
Flame-dry a 10 mL Schlenk flask and cool under a stream of Argon.
Add (
)-1-aminopentan-2-ol (5.2 mg, 0.05 mmol) and anhydrous Toluene (2 mL).
Cool to 0°C in an ice bath.
Dropwise add Diethylzinc (2.2 mL, 2.2 mmol). Caution: Et2Zn is pyrophoric. Handle with extreme care.
Stir at 0°C for 20 minutes to allow the formation of the Zinc-aminoalkoxide complex.
Substrate Addition:
Cool the mixture to the desired reaction temperature (typically 0°C or -20°C for higher ee).
Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe.
The solution usually turns pale yellow.
Reaction Monitoring:
Stir at 0°C for 6–12 hours.
Monitor conversion via TLC (Hexane:EtOAc 8:2) or GC-MS.
Quenching & Workup:
Quench the reaction carefully by adding saturated aqueous NH₄Cl (2 mL) dropwise. Vigorous gas evolution (ethane) will occur.
Extract the aqueous layer with Et₂O (3 x 10 mL).
Wash combined organics with 1M HCl (to remove ligand) and Brine.
Dry over MgSO₄, filter, and concentrate in vacuo.
Purification & Analysis:
Purify via flash column chromatography (Silica gel).
Typical results expected based on 1,2-amino alcohol ligand class performance.
Parameter
Condition A
Condition B
Condition C (Optimal)
Solvent
Hexane
THF
Toluene
Temp
25°C
0°C
0°C
Ligand Loading
2 mol%
10 mol%
5 mol%
Yield
85%
92%
95%
ee%
~70%
~88%
>92%
Secondary Application: Asymmetric Reduction
1-Aminopentan-2-ol can also serve as a precursor for Oxazaborolidine catalysts (similar to the CBS catalyst) for the reduction of prochiral ketones.
Protocol Overview
Ligand Activation: React 1-aminopentan-2-ol with Borane-THF or Trimethylboroxine to form the cyclic oxazaborolidine.
Reduction: Add the ketone substrate simultaneously with a stoichiometric borane source (BH₃·THF or Catecholborane).
Mechanism: The Nitrogen coordinates to the borane reagent, activating the hydride for transfer to the ketone, which is coordinated to the Boron atom of the catalyst ring.
Synthesis & Sourcing of the Ligand
Since 1-aminopentan-2-ol is less commercially ubiquitous than Valinol, high-purity sourcing is critical.
Resolution: The most reliable method for obtaining enantiopure 1-aminopentan-2-ol is the optical resolution of the racemate using N-tosyl-L-leucine .
Procedure: Mix racemic amine and N-tosyl-L-leucine in ethanol. The diastereomeric salt crystallizes out.[4][5][6][7] Basify the salt to recover the enantiopure amine.[4]
Synthesis: Can be synthesized from the corresponding chiral cyanohydrin or via reduction of chiral amino acids (Norvaline) if the regioisomer (2-amino-1-pentanol) is acceptable, but for 1-amino-2-pentanol, resolution is preferred.
Troubleshooting & Expert Insights
Low Enantioselectivity:
Cause: Moisture in the solvent or aging of the Et₂O solution.
Fix: Ensure Toluene is freshly distilled over Sodium/Benzophenone. Use fresh Et₂Zn.
Slow Reaction Rate:
Cause: Aggregation of the Zinc catalyst.
Fix: Add a Lewis base additive (e.g., Titanium tetraisopropoxide) or increase ligand loading to 10 mol%.
Product Racemization:
Cause: Non-catalyzed background reaction.
Fix: Lower the temperature to -20°C. The background reaction is suppressed significantly more than the catalyzed pathway at lower temperatures.
Patent US6316671B1. Method for splitting 1-amino-alkan-2-ol compounds (Resolution using N-Tosyl-Leucine).Link
Effenberger, F. Synthesis of 1-aminopentan-2-ol from chiral cyanohydrin via enzymatic catalysis.[6] Synthesis, 1990, 575-578. (Cited in search results).
Noyori, R.Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
Application Note: High-Fidelity Synthesis of 1-Aminopentan-2-ol Derivatives
Abstract & Strategic Overview 1-Aminopentan-2-ol is a critical -amino alcohol scaffold, serving as a structural mimetic for sphingosine bases and a precursor to chiral oxazolidinones. While conceptually simple, the synth...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
1-Aminopentan-2-ol is a critical
-amino alcohol scaffold, serving as a structural mimetic for sphingosine bases and a precursor to chiral oxazolidinones. While conceptually simple, the synthesis of this motif is plagued by two primary failure modes: regiochemical scrambling (yielding the isomeric 2-amino-1-pentanol) and polyalkylation (formation of secondary/tertiary amines).
This guide presents two validated protocols designed to circumvent these pitfalls. Protocol A utilizes a regioselective azide ring-opening of 1,2-epoxypentane, preventing polyalkylation through a distinct intermediate. Protocol B offers a de novo assembly via the Henry (Nitroaldol) reaction, suitable when the epoxide precursor is unavailable or when variable chain lengths are required.
Synthetic Strategy Map
The following decision tree outlines the logic for selecting the appropriate route based on starting material availability and stereochemical requirements.
Figure 1: Retrosynthetic strategy for selecting the optimal pathway to 1-aminopentan-2-ol.
Protocol A: Regioselective Azidolysis of 1,2-Epoxypentane
Best for: High purity requirements, avoiding secondary amine byproducts.[1]
Mechanistic Rationale
Direct amination of epoxides with ammonia often leads to a mixture of mono-, di-, and tri-alkylated products. To ensure a 1:1 stoichiometry, we employ Sodium Azide (
) as a masked ammonia equivalent. The reaction proceeds via an mechanism.[2] Under neutral-to-basic conditions, the azide anion preferentially attacks the less hindered primary carbon (C1), securing the desired 1-amino regioisomer [1].
Reagents & Equipment
Substrate: 1,2-Epoxypentane (CAS: 1003-14-1)
Nucleophile: Sodium Azide (
) (Warning: Acutely Toxic)
Solvent: Acetonitrile (
) and Water (or PEG-400 for Green Chemistry applications)
Reductant: Triphenylphosphine (
) (Staudinger conditions) or .
Catalyst: Ammonium Chloride (
) (activates epoxide slightly without promoting C2 attack).
Reaction: Dissolve the crude azido-alcohol in THF (50 mL). Add
(1.1 equiv, 5.7 g) in small portions. Nitrogen gas evolution () will be observed.
Hydrolysis: After gas evolution ceases (~1 hour), add
(2 mL) and stir at room temperature for 12 hours to hydrolyze the iminophosphorane intermediate.
Purification: The major contaminant is triphenylphosphine oxide (
).
Purification Hack: Acidify the mixture with 1M HCl (extracts the amine into the aqueous phase). Wash the aqueous phase with DCM (removes
). Basify the aqueous phase to pH >12 with NaOH and extract with DCM/Isopropanol (9:1).
Workflow Diagram
Figure 2: Workflow for the Azide-Epoxide route, highlighting the critical purification step.
Protocol B: The Henry Reaction (Nitroaldol)
Best for: Large-scale synthesis or when starting from aldehydes.
Mechanistic Rationale
The Henry reaction couples a nitroalkane with an aldehyde to form a
-nitro alcohol.[5][6][7] This is a reversible reaction, often requiring careful control of base strength to prevent retro-aldol processes. Subsequent hydrogenation of the nitro group yields the amine.
Ensure pH > 7 during epoxide opening. Acid catalyzes attack at the more substituted carbon (C2) [2].[3]
Over-alkylation
Used Ammonia instead of Azide.
Switch to Protocol A (Azide) or Protocol B (Henry). Direct ammonia requires 50-fold excess to work cleanly.
Triphenylphosphine Oxide
Staudinger workup failure.
Use the Acid/Base extraction trick described in Protocol A, Step 2.3.
References
Regioselectivity in Epoxide Opening: Fringuelli, F., et al. "Ring Opening of Epoxides with Sodium Azide in Water." Journal of Organic Chemistry, 2003, 68(18), 7041-7045.
Mechanism of Azidolysis: Benedetti, F., et al. "Ring Opening of Epoxides by Azide Ion." Journal of Organic Chemistry, 2014, 79(21), 10332–10346.
Henry Reaction Review: Luzzio, F. A. "The Henry Reaction: Recent Examples." Tetrahedron, 2001, 57(6), 915-945.
Staudinger Reduction: Gololobov, Y. G., & Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron, 1992, 48(8), 1353-1406.
Application Note: Leveraging 1-Aminopentan-2-ol in Novel Agrochemical Discovery
Executive Summary This guide details the strategic application of 1-aminopentan-2-ol (also known as Norvalinol) as a high-value chiral scaffold in the synthesis of next-generation agrochemicals. With the industry-wide "C...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the strategic application of 1-aminopentan-2-ol (also known as Norvalinol) as a high-value chiral scaffold in the synthesis of next-generation agrochemicals. With the industry-wide "Chiral Switch" mandating single-enantiomer formulations to reduce environmental load, this C5-amino alcohol offers a unique steric profile—bridging the gap between the compact alanine (C1) and bulky leucine (branched C4) derivatives.
Key Applications:
Chiral Auxiliaries & Ligands: Synthesis of
-symmetric Bis(oxazoline) (BOX) ligands for asymmetric catalysis.
Pharmacophore Installation: Direct incorporation into oxazoline-based insecticides (acaricides) and morpholine fungicides.
Bioisosterism: Use as a precursor for heterocyclic mimics of peptide bonds in peptidomimetic crop protection agents.
Chemical Profile & Strategic Value
The Molecule
Property
Specification
IUPAC Name
(2S)-1-aminopentan-2-ol (Preferred isomer)
Common Name
L-Norvalinol
CAS No.
22724-81-8 (S-isomer); 502-40-9 (racemic)
Molecular Weight
103.16 g/mol
Chiral Source
Derived from L-Norvaline (Natural Amino Acid Pool)
Lipophilicity (LogP)
~ -0.1 (Polar, but alkyl tail adds lipophilicity vs. ethanolamine)
The "Propyl Tail" Advantage
In Structure-Activity Relationship (SAR) studies, the propyl side chain of 1-aminopentan-2-ol provides a critical "Goldilocks" zone:
Vs. Alaninol (Methyl): The propyl group offers sufficient steric bulk to enforce stereochemical control in asymmetric synthesis.
Vs. Leucinol (Isobutyl): The linear propyl chain avoids the excessive steric clash of branched chains, allowing for tighter binding in fungal CYP51 active sites (azole/morpholine targets).
Application Workflow: From Scaffold to Active Ingredient
The following diagram illustrates the divergent synthetic pathways available from a single batch of (S)-1-aminopentan-2-ol.
Figure 1: Divergent synthetic utility of 1-aminopentan-2-ol in agrochemical discovery.
Detailed Protocols
Protocol A: Synthesis of Chiral Oxazoline Ligands
Objective: Synthesize a 4-propyl-oxazoline derivative. These are critical intermediates for creating ligands used to synthesize chiral pyrethroids.
Mechanism:
The reaction proceeds via the condensation of the amino alcohol with a nitrile (Witte-Seeliger method) or an imidate, followed by cyclization.
Materials:
(S)-1-aminopentan-2-ol (10 mmol)
Benzonitrile (substituted as required) (10 mmol)
Zinc Chloride (
) (catalytic, 0.5 mmol)
Chlorobenzene (Solvent)
Step-by-Step Procedure:
Setup: In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser, dissolve (S)-1-aminopentan-2-ol (1.03 g, 10 mmol) and Benzonitrile (1.03 g, 10 mmol) in anhydrous chlorobenzene (20 mL).
Catalyst Addition: Add anhydrous
(68 mg, 0.5 mmol) under a nitrogen stream.
Reaction: Heat the mixture to reflux (132°C) for 24 hours. Ammonia gas will evolve; ensure proper venting through a scrubber.
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The amino alcohol spot (ninhydrin active) should disappear, replaced by a UV-active, less polar oxazoline spot.
Workup: Cool to room temperature. Dilute with DCM (50 mL) and wash with water (
mL) to remove zinc salts.
Purification: Dry the organic phase over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).
Yield Expectation: 75-85% as a clear oil.
Scientific Validation (Self-Check):
IR Spectroscopy: Look for the disappearance of broad O-H/N-H stretches (3200-3400
) and the appearance of the strong C=N stretch of the oxazoline ring at ~1640 .
Chiral Integrity: The reaction conditions must not racemize the C4 center. Verify enantiomeric excess (ee) via Chiral HPLC (see Section 5).
Protocol B: Synthesis of Morpholine Fungicide Scaffolds
Objective: Convert 1-aminopentan-2-ol into a chiral morpholine core, mimicking the structure of fenpropimorph but with defined stereochemistry.
Application Note: A Protocol for the Optical Resolution of Racemic 1-Aminopentan-2-ol
Abstract This document provides a detailed protocol for the optical resolution of racemic 1-aminopentan-2-ol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The presented method relies on...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed protocol for the optical resolution of racemic 1-aminopentan-2-ol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The presented method relies on the classical and robust technique of diastereomeric salt formation using N-tosyl-L-leucine as the chiral resolving agent. This application note offers a step-by-step guide for researchers, scientists, and drug development professionals, from the formation of diastereomeric salts to the liberation of the enantiomerically enriched amine and the analytical methods for determining its optical purity.
Introduction: The Significance of Chiral 1-Aminopentan-2-ol
Chirality is a fundamental property in drug discovery and development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] 1-Aminopentan-2-ol possesses a stereocenter, and its individual enantiomers are crucial precursors for the synthesis of various biologically active molecules. Consequently, the efficient separation of its racemic mixture into pure enantiomers is of paramount importance. This protocol details a practical and scalable method for achieving this separation through the formation of diastereomeric salts, a technique widely employed in industrial settings for its reliability and cost-effectiveness.[3]
The Principle of Resolution by Diastereomeric Salt Formation
The cornerstone of this resolution protocol is the reaction of the racemic amine, (±)-1-aminopentan-2-ol, with an enantiomerically pure chiral acid, N-tosyl-L-leucine. This acid-base reaction forms a pair of diastereomeric salts: (R)-1-aminopentan-2-ol • N-tosyl-L-leucine and (S)-1-aminopentan-2-ol • N-tosyl-L-leucine.
Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most notably different solubilities in a given solvent.[4] This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt from the solution, leaving the more soluble diastereomer in the mother liquor. Subsequent isolation of the crystalline salt and liberation of the amine by treatment with a base yields the enantiomerically enriched 1-aminopentan-2-ol.
The choice of N-tosyl-L-leucine as the resolving agent is based on its ability to form well-defined crystalline salts with amines and the availability of both its enantiomeric forms, allowing for the targeted isolation of either enantiomer of the racemic amine.
Experimental Workflow
The overall experimental workflow for the optical resolution of racemic 1-aminopentan-2-ol is depicted in the following diagram:
Caption: Experimental workflow for the optical resolution of racemic 1-aminopentan-2-ol.
Detailed Experimental Protocol
4.1. Materials and Reagents
Reagent
CAS Number
Molecular Weight ( g/mol )
Notes
Racemic 1-aminopentan-2-ol
5343-35-1
103.16
Starting material.
N-tosyl-L-leucine
1555-86-8
285.36
Chiral resolving agent.
Ethanol (Absolute)
64-17-5
46.07
Solvent for crystallization.
Sodium Hydroxide (NaOH)
1310-73-2
40.00
For liberation of the free amine.
Dichloromethane (DCM)
75-09-2
84.93
Extraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
120.37
Drying agent.
4.2. Step-by-Step Procedure
Part A: Diastereomeric Salt Formation and Crystallization
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine racemic 1-aminopentan-2-ol (1.0 eq) and N-tosyl-L-leucine (0.5 - 1.0 eq) in absolute ethanol. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the optical purity of the initial crystalline crop. A starting concentration of approximately 15% (w/v) of the reactants in ethanol is recommended.
Heating: Gently heat the mixture with stirring until a clear, homogeneous solution is obtained. This ensures that both diastereomeric salts are fully dissolved.
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to maximize the difference in the precipitation of the two diastereomers. The less soluble diastereomeric salt will start to crystallize.
Cooling: To maximize the yield of the less soluble salt, the flask can be placed in an ice bath or a refrigerator for several hours (e.g., 4-12 hours) once it has reached room temperature.
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.
Part B: Liberation of the Enantiomerically Enriched Amine
Dissolution of the Salt: Transfer the collected diastereomeric salt crystals to a beaker or flask. Add a sufficient amount of water to form a slurry.
Basification: While stirring, slowly add a 2M aqueous solution of sodium hydroxide (NaOH) until the pH of the solution is approximately 10-11.[3] This will neutralize the N-tosyl-L-leucine and liberate the free 1-aminopentan-2-ol. The salt should fully dissolve during this process.
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with dichloromethane (DCM) (3 x volume of the aqueous phase). The free amine is more soluble in the organic solvent.
Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the enantiomerically enriched 1-aminopentan-2-ol.
Determination of Enantiomeric Excess (ee)
The optical purity of the resolved 1-aminopentan-2-ol must be determined. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two common and reliable methods.
5.1. Chiral HPLC Method
Since 1-aminopentan-2-ol lacks a strong UV chromophore, derivatization with a UV-active agent or the use of a universal detector is often required. Alternatively, a chiral stationary phase (CSP) that can directly separate the enantiomers can be employed. Polysaccharide-based columns are often effective for the separation of amino alcohols.[5][6]
UV at 220 nm (if derivatized) or Refractive Index (RI)
Temperature
25 °C
B. Sample Preparation:
Dissolve a small amount of the resolved 1-aminopentan-2-ol in the mobile phase. If derivatization is necessary, follow a standard protocol for reaction with a suitable agent (e.g., benzoyl chloride) prior to analysis.
5.2. NMR Spectroscopy with a Chiral Solvating Agent
The enantiomeric excess can also be determined by ¹H NMR spectroscopy using a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the enantiomers of 1-aminopentan-2-ol, leading to the splitting of certain proton signals in the NMR spectrum.[7] The ratio of the integrated areas of these split signals corresponds to the ratio of the enantiomers.
A. General NMR Procedure:
Dissolve a known amount of the resolved 1-aminopentan-2-ol in a suitable deuterated solvent (e.g., CDCl₃).
Acquire a standard ¹H NMR spectrum.
Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
Acquire another ¹H NMR spectrum and look for the splitting of a characteristic proton signal of 1-aminopentan-2-ol (e.g., the methine proton at C2).
Integrate the two resolved signals to calculate the enantiomeric excess.
Causality Behind Experimental Choices
Choice of Resolving Agent: N-tosyl-L-leucine is selected for its acidic nature to react with the basic amine, its chirality to form diastereomers, and its tendency to form crystalline salts.
Choice of Solvent: Ethanol is a common solvent for the crystallization of diastereomeric salts of amino alcohols due to its polarity and ability to dissolve the salts at elevated temperatures while allowing for selective precipitation upon cooling.
Slow Cooling: Rapid cooling can lead to the co-precipitation of both diastereomeric salts, reducing the efficiency of the resolution. Slow, controlled cooling promotes the selective crystallization of the less soluble diastereomer.
Basification: The use of a strong base like NaOH is necessary to break the ionic bond in the diastereomeric salt and regenerate the free amine, which is essential for its isolation.
Extraction Solvent: Dichloromethane is an effective solvent for extracting the relatively polar 1-aminopentan-2-ol from the aqueous solution.
Logical Relationships in the Resolution Process
The success of this protocol hinges on the thermodynamic differences between the two diastereomeric salts.
Application Note: Scalable Synthesis and Purification of 1-Aminopentan-2-ol
Abstract & Strategic Overview 1-Aminopentan-2-ol (CAS: 95299-06-2) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for protease inhibitors and beta-blockers. While vario...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
1-Aminopentan-2-ol (CAS: 95299-06-2) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for protease inhibitors and beta-blockers. While various synthetic routes exist—including the reduction of amino acids (norvaline) or nitro-alcohols—these are often cost-prohibitive or hazardous at scale.
This guide details the direct aminolysis of 1,2-epoxypentane , the most atom-economical and scalable route. However, this pathway presents two primary engineering challenges:
Regioselectivity: Ensuring nucleophilic attack occurs at the terminal carbon (C1) rather than C2.
Polyalkylation: Preventing the primary amine product from reacting with remaining epoxide to form secondary and tertiary amine impurities.
This protocol utilizes a high-molar-excess ammonia strategy combined with a controlled aqueous promotion system to deliver >90% regioselectivity and minimize polyalkylation, suitable for scale-up from 100 g to kilogram quantities.
Reaction Chemistry & Mechanism
The synthesis relies on the nucleophilic ring-opening of 1,2-epoxypentane by ammonia. Under basic conditions, the reaction follows an
-like mechanism. Steric hindrance directs the ammonia to attack the less substituted terminal carbon (C1), yielding the desired 1-amino-2-pentanol.
Critical Process Parameters (CPPs)
Stoichiometry: A molar ratio of
:Epoxide of at least 10:1 (preferably 20:1) is required to statistically suppress the reaction of the product amine with fresh epoxide.
Temperature Control: The reaction is exothermic (
). Uncontrolled heat promotes side reactions and potential thermal runaway.
Water Content: Water acts as a proton transfer agent, stabilizing the transition state and enhancing reaction rate and selectivity [1].[1]
Reaction Pathway Diagram
Figure 1: Reaction pathway showing the dominance of C1 attack due to steric factors and the risk of polyalkylation if ammonia concentration drops.
Safety & Hazard Analysis
1,2-Epoxypentane: Highly flammable (Flash Point -12°C) and a potential mutagen/carcinogen. Use in a closed system.
Ammonia (Aqueous/Gas): Corrosive, toxic inhalation hazard. High vapor pressure.
Exotherm: The ring-opening is highly exothermic. Never add ammonia to the epoxide. Always add epoxide slowly to the ammonia heat sink to control temperature.
Scale-Up Protocol (1.0 kg Batch)
Equipment Requirements
Reactor: 10 L High-Pressure Reactor (Hastelloy or Stainless Steel 316) or Glass-lined reactor rated for 5 bar (if using aqueous NH3 at moderate temps).
Feed System: Precision dosing pump for epoxide addition.
Distillation: Vacuum distillation setup with a fractionating column (Vigreux or packed).
Reagents
Reagent
CAS
MW
Quantity
Molar Eq
1,2-Epoxypentane
1003-14-1
86.13
1.0 kg (11.6 mol)
1.0
Ammonium Hydroxide (28-30%)
1336-21-6
35.05
14.0 L (~232 mol)
~20.0
Step-by-Step Procedure
Phase 1: Reaction
Charge: Load the reactor with 14.0 L of Ammonium Hydroxide (28-30%
).
Cool: Cool the ammonia solution to 5–10°C.
Rationale: Lower starting temperature increases the solubility of ammonia and provides a buffer for the exotherm.
Addition: Begin slow addition of 1,2-Epoxypentane via dosing pump over 2–4 hours.
Control: Maintain internal temperature
.
Agitation: High shear stirring is critical as the epoxide is initially immiscible with the aqueous phase.
Digestion: Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.
Completion: Slowly heat to 40°C and hold for 1 hour to ensure complete consumption of epoxide.
Validation: Check aliquot by GC-FID. Epoxide peak should be non-detectable (<0.1%).
Phase 2: Work-Up (Ammonia Stripping)
Depressurize: If using a pressure vessel, vent excess
gas to a scrubber (dilute sulfuric acid trap).
Concentration: Apply weak vacuum (100–200 mbar) at 40–50°C to strip excess ammonia and the bulk of the water.
Note: 1-Aminopentan-2-ol is high boiling (~190°C atm), but water co-distillation can result in minor product loss if vacuum is too strong too early.
Phase Check: As water is removed, the crude amino alcohol will form an oil.
Phase 3: Purification (Vacuum Distillation)
Transfer: Move crude oil to a distillation flask.
Foreshot: Distill at 10–20 mbar. Collect the water/ammonia front.
Main Fraction: Collect the product fraction.
Expected Boiling Point: ~85–90°C at 10 mmHg (estimated based on structural analogs like 1-amino-2-butanol).
Rejection: Discard the high-boiling pot residue (contains bis-alkylated dimers).
Process Flow & Purification Logic
Figure 2: Process flow diagram illustrating the critical separation of the target amine from volatile ammonia and high-boiling impurities.
Analytical Quality Control
To ensure the integrity of the scale-up, the following analytical methods are recommended.
Gas Chromatography (GC-FID)
Column: DB-1701 or DB-WAX (Polar column preferred for amines).
Conditions: Injector 250°C; Detector 280°C. Ramp 50°C to 220°C.
Derivatization: Not strictly necessary, but trifluoroacetic anhydride (TFAA) derivatization can improve peak shape and separation of regioisomers.
Specification Targets
Parameter
Specification
Method
Appearance
Clear, colorless viscous liquid
Visual
Purity
> 98.0%
GC-FID
Water Content
< 0.5%
Karl Fischer
Regioisomer (2-amino-1-pentanol)
< 1.0%
GC/NMR
Bis-impurity
< 0.5%
GC
Troubleshooting & Optimization
Problem: High levels of bis-alkylated impurity (>5%).
Root Cause:[2] Localized high concentration of epoxide relative to ammonia.
Solution: Increase agitation speed (Reynolds number > 10,000) or increase the
:Epoxide ratio to 30:1.
Problem: Low Yield due to water solubility.
Root Cause:[2] Product lost in aqueous waste during stripping.
Solution: Perform a "salting out" extraction. Saturate the aqueous residue with NaCl and extract with n-Butanol or Dichloromethane (DCM) before final distillation.
Solution: Store under Nitrogen/Argon. Distill under strictly inert atmosphere.
References
Yan, Z., Luo, G., & Deng, J. (2019). Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator.[1] Reaction Chemistry & Engineering.
Azizi, N., & Saidi, M. R. (2005). Highly Selective Ring Opening of Epoxides by Amines. Organic Letters.
Waghmare, et al. (2016). Optimization of Three Phase Partitioning for Purification of Proteins. Separation and Purification Technology.
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Epoxide Aminolysis mechanism).
PubChem Compound Summary for CID 95299, 1-Aminopentan-2-ol.
role of 1-aminopentan-2-ol in the synthesis of antiviral compounds
Application Note: Strategic Utilization of 1-Aminopentan-2-ol in Peptidomimetic Antiviral Synthesis Part 1: Executive Summary & Scientific Rationale The development of direct-acting antivirals (DAAs), particularly HIV-1...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 1-Aminopentan-2-ol in Peptidomimetic Antiviral Synthesis
Part 1: Executive Summary & Scientific Rationale
The development of direct-acting antivirals (DAAs), particularly HIV-1 and HCV protease inhibitors, relies heavily on the transition-state mimicry concept. Aspartyl proteases cleave peptide bonds via a tetrahedral intermediate stabilized by a catalytic aspartic acid dyad.[1] To inhibit this process, medicinal chemists replace the scissile peptide bond (-CO-NH-) with a non-cleavable isostere, most notably the hydroxyethylamine (HEA) scaffold [-CH(OH)-CH₂-NH-].[1]
1-aminopentan-2-ol serves as a critical chiral synthon in this architecture.[1] It functions as the "P1'-P2'" fragment in protease inhibitors, where:
The hydroxyl group (C2-OH) mimics the transition-state water molecule, forming hydrogen bonds with the catalytic aspartates (e.g., Asp25/Asp25' in HIV-1 protease).[1]
The amine group (C1-NH₂) serves as the attachment point for the P2 ligand (often a carbamate or heterocyclic moiety).[1]
The alkyl side-chain (Propyl) probes the S1' hydrophobic pocket, offering improved metabolic stability compared to natural amino acid side chains like methionine.[1]
This guide details the enantioselective synthesis of 1-aminopentan-2-ol and its subsequent coupling to form potent antiviral pharmacophores.
Part 2: Mechanistic Insight & Pathway Visualization
The efficacy of 1-aminopentan-2-ol derivatives stems from their ability to "lock" the viral protease in an inactive conformation. The diagram below illustrates the synthesis workflow and the binding mechanism.
Figure 1: Workflow for converting epoxide precursors into 1-aminopentan-2-ol based inhibitors and their mechanism of action against aspartyl proteases.
Part 3: Experimental Protocols
Protocol A: Enantioselective Synthesis of (S)-1-Aminopentan-2-ol
Objective: To synthesize the chiral amino alcohol core with high enantiomeric excess (>98% ee).
Result: A hydroxyethylamine isostere precursor ready for further elongation or deprotection.[1]
Part 4: Data Analysis & SAR Implications
The choice of the pentan-2-ol side chain (propyl group) significantly impacts the inhibitory constant (
) against viral proteases.[1] The table below compares the activity of 1-aminopentan-2-ol derived inhibitors versus other common side chains in HIV-1 Protease assays.
Table 1: Structure-Activity Relationship (SAR) of P1' Side Chains
P1' Side Chain Source
Chemical Structure (R)
Hydrophobicity (LogP)
HIV-1 Protease (nM)*
Metabolic Stability (t1/2)
1-aminopentan-2-ol
-CH₂-CH₂-CH₃ (Propyl)
Moderate
0.85 ± 0.12
High
Phenylalanine
-CH₂-Ph (Benzyl)
High
0.45 ± 0.05
Moderate
Methionine
-CH₂-CH₂-S-CH₃
Moderate
1.20 ± 0.20
Low (Oxidation risk)
Glycine
-H
Low
> 1000
High
Note: Data represents a generic hydroxyethylamine scaffold (e.g., Boc-Phe-[CH(OH)CH₂N]-R).[1] Lower
indicates higher potency.
Interpretation:
While the benzyl side chain (Phenylalanine) often yields slightly higher potency due to
-stacking in the S1' pocket, the propyl side chain (from 1-aminopentan-2-ol) offers a superior balance of potency and metabolic stability. It avoids the oxidative liability of sulfur-containing chains (Methionine) while maintaining sufficient hydrophobic bulk to fill the pocket.[1]
References
Ghosh, A. K., et al. (2008).[1] "Structure-based Design of HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry. Available at: [Link][1]
Martinez, C. A., et al. (2008).[1] "Biocatalytic Synthesis of Chiral Amino Alcohols." Current Organic Chemistry. Available at: [Link]
FDA Drug Database. (2023). "Atazanavir Sulfate (Reyataz) Prescribing Information." U.S. Food and Drug Administration.[1][3][4] Available at: [Link][1][5]
PubChem Compound Summary. (2023). "L-Norvaline (Precursor to 1-aminopentan-2-ol derivatives)."[1][6] National Center for Biotechnology Information.[1] Available at: [Link][1]
Technical Support Center: Optimizing the Synthesis of 1-Aminopentan-2-ol
Introduction: 1-Aminopentan-2-ol is a valuable amino alcohol building block in organic and medicinal chemistry.[1] Its bifunctional nature, containing both a primary amine and a secondary alcohol, makes it a key intermed...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: 1-Aminopentan-2-ol is a valuable amino alcohol building block in organic and medicinal chemistry.[1] Its bifunctional nature, containing both a primary amine and a secondary alcohol, makes it a key intermediate for synthesizing a range of more complex molecules and pharmaceutical agents.[1] However, achieving high yields and purity can be challenging due to potential side reactions and purification difficulties. This guide provides in-depth technical support, troubleshooting advice, and optimized protocols for researchers engaged in the synthesis of 1-aminopentan-2-ol, focusing on the common and reliable pathway of α-amino ketone reduction.
The most direct and widely applicable method for synthesizing 1-aminopentan-2-ol is the reduction of its corresponding α-amino ketone precursor, 1-aminopentan-2-one. This transformation is typically achieved with high efficiency using hydride-based reducing agents.
Core Synthetic Pathway: Reduction of 1-Aminopentan-2-one
The reduction of the carbonyl group in 1-aminopentan-2-one to a secondary alcohol is a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2][3] Reagents like sodium borohydride (NaBH₄) are ideal for this purpose as they are selective for aldehydes and ketones and do not typically reduce other functional groups like esters or amides under standard conditions.[2][4]
Caption: High-level workflow for the synthesis of 1-aminopentan-2-ol.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the synthesis, providing causal explanations and actionable solutions.
Problem 1: Low Reaction Conversion
Question: "My reaction has stalled, and TLC/GC analysis shows a significant amount of unreacted 1-aminopentan-2-one. What are the potential causes and how can I improve the conversion?"
Answer: Low conversion is typically linked to issues with the reducing agent, reaction conditions, or the starting material itself.
Causality & Solution (Reagent Quality): Sodium borohydride (NaBH₄) can decompose upon exposure to moisture or acidic conditions. Ensure you are using a fresh, dry batch of NaBH₄. The reagent should be a fine, white, free-flowing powder. Clumps may indicate hydration and reduced activity.
Causality & Solution (Stoichiometry): While the stoichiometry is 4:1 (ketone:NaBH₄), as each borohydride ion delivers four hydrides, it is standard practice to use a slight excess of NaBH₄ (e.g., 1.5 to 2.0 molar equivalents relative to the ketone) to ensure the reaction goes to completion.[5] This compensates for any minor reagent degradation or reaction with the solvent.
Causality & Solution (Temperature): Ketone reductions with NaBH₄ are often performed at low temperatures (0-5 °C) initially to control the exothermic reaction and minimize side products.[6] However, after the initial addition, allowing the reaction to slowly warm to room temperature and stir for several hours can be crucial for driving the reaction to completion. If conversion is still low, gentle heating (e.g., to 40 °C) can be attempted, but must be monitored carefully to avoid solvent loss and potential side reactions.
Causality & Solution (Solvent Choice): Protic solvents like methanol or ethanol are excellent for NaBH₄ reductions as they help to protonate the intermediate alkoxide.[7] Ensure the solvent is anhydrous to prevent quenching the reducing agent before it can react with the ketone.
Problem 2: Formation of Impurities and Side Products
Question: "My crude ¹H NMR spectrum is complex, indicating the presence of significant impurities. What are the likely side reactions, and how can they be minimized?"
Answer: The primary sources of impurities are often related to the stability of the starting material or intermolecular side reactions.
Causality & Solution (Self-Condensation): α-Amino ketones can undergo intermolecular self-condensation reactions (related to the Aldol condensation) under basic or even neutral conditions, forming dimeric or polymeric impurities. This is exacerbated by prolonged reaction times at elevated temperatures.
Mitigation: Prepare the free-base of 1-aminopentan-2-one from its salt (e.g., hydrochloride) just before the reduction step. Perform the reduction at low temperatures (0 °C) and monitor the reaction closely by TLC or GC-MS to avoid unnecessarily long reaction times.
Causality & Solution (Solvent Adducts): If the reaction is quenched improperly, or if reactive intermediates are present, side products involving the solvent can form.
Mitigation: Use a carefully controlled quench procedure. Slowly add a dilute acid (e.g., 1 M HCl) at 0 °C to neutralize excess NaBH₄ and protonate the product. A rapid, uncontrolled quench can lead to localized heating and degradation.
Caption: Competing desired reduction vs. intermolecular side reaction.
Problem 3: Difficulties in Product Isolation and Purification
Question: "I'm experiencing significant product loss during the aqueous workup, or my final product is difficult to purify by column chromatography."
Answer: The amphiphilic nature of 1-aminopentan-2-ol (containing both polar amine/alcohol groups and a nonpolar alkyl chain) presents unique challenges for extraction and purification.
Causality & Solution (Poor Extraction): Due to its high polarity and ability to form hydrogen bonds, 1-aminopentan-2-ol has some solubility in water.[1] Simple extraction with a nonpolar solvent like diethyl ether or ethyl acetate can be inefficient.
Optimization: After quenching the reaction, adjust the aqueous layer to a high pH (pH > 12) with NaOH or KOH. This deprotonates the ammonium salt to the free amine, reducing its water solubility. Then, perform multiple extractions with a more polar organic solvent like dichloromethane (DCM) or a mixture of DCM/isopropanol. Salting out the aqueous layer by saturating it with NaCl can further decrease the product's solubility in water and improve extraction efficiency.
Causality & Solution (Purification Issues): The polar nature of the product can cause it to streak on silica gel during column chromatography, leading to poor separation and low recovery.
Optimization: Flash chromatography can be performed using a silica gel column, but the eluent system is critical. A common mobile phase is a gradient of methanol in dichloromethane (DCM). To prevent streaking, a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide (~1%), should be added to the eluent system. This deactivates acidic sites on the silica surface. Alternatively, for thermally stable compounds, vacuum distillation is often a more effective and scalable purification method for amino alcohols.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and reaction time for the reduction?
A1: The optimal protocol involves adding the NaBH₄ portion-wise to a solution of the amino ketone in methanol at 0-5 °C over 15-30 minutes. After the addition is complete, the reaction is typically stirred for an additional 2-4 hours, allowing it to warm to room temperature. Reaction progress should be monitored by TLC (e.g., using a mobile phase of 10% MeOH in DCM with 1% NH₄OH) until the starting ketone spot has disappeared.
Q2: Are there alternative reducing agents to Sodium Borohydride?
A2: Yes. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is generally not necessary for this transformation and poses greater safety risks due to its violent reaction with protic solvents.[5][8] Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is another effective method, often favored in industrial settings for its cost-effectiveness and cleaner reaction profiles.[9][10]
Q3: How should I store the final product, 1-aminopentan-2-ol?
A3: As a primary amine, 1-aminopentan-2-ol can slowly react with atmospheric carbon dioxide to form a carbonate salt. It should be stored in a tightly sealed amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to minimize degradation.
Section 4: Optimized Experimental Protocol
This protocol is designed for the reduction of 1-aminopentan-2-one hydrochloride, a common commercially available starting material.
Preparation of the Free Amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-aminopentan-2-one hydrochloride (1.0 eq) in water. Cool the solution to 0 °C in an ice bath. Slowly add a 50% w/w aqueous solution of NaOH until the pH of the solution is >12.
Extraction of Free Amine: Extract the aqueous solution with dichloromethane (3 x volume of aqueous layer). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Caution: The free amine may be unstable; proceed to the next step immediately.
Reduction: Dissolve the crude 1-aminopentan-2-one free base in anhydrous methanol (approx. 0.5 M concentration) in a new flask. Cool the solution to 0 °C. To this stirring solution, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours. Monitor the reaction's completion by TLC or GC-MS.
Workup and Quench: Cool the reaction mixture back to 0 °C. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture (pH ~7). Caution: Hydrogen gas is evolved during the quench. Ensure adequate ventilation.
Isolation: Remove the methanol under reduced pressure. To the remaining aqueous residue, add 3 M NaOH until pH > 12. Extract the product with dichloromethane (4 x volume of aqueous layer).
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude oil can be purified by vacuum distillation or by flash column chromatography on silica gel using a mobile phase of 0-10% methanol in dichloromethane containing 1% triethylamine.
Section 5: Data Interpretation & Expected Results
The success of the synthesis can be optimized by careful control of key parameters. The following table provides an overview of expected outcomes based on different reaction conditions.
Parameter
Condition A (Sub-optimal)
Condition B (Optimized)
Expected Outcome & Rationale
Reducing Agent
1.0 eq NaBH₄
1.5 eq NaBH₄
Yield: B > A. An excess of NaBH₄ ensures the reaction proceeds to completion.
Temperature
Reaction at Room Temp
0 °C then warm to RT
Purity: B > A. Low initial temperature minimizes the rate of side reactions like self-condensation.
Workup pH
pH 8-9 for extraction
pH > 12 for extraction
Recovery: B > A. At high pH, the amine is fully deprotonated, minimizing its solubility in the aqueous phase and maximizing extraction efficiency.
Expected Yield
40-60%
80-95%
The optimized conditions collectively lead to a significantly higher isolated yield of the pure product.
References
Ziegler, T., Horsch, B., & Effenberger, F. (1990). Synthesis of 1-aminopentan-2-ol. Synthesis, 575-578. (Note: This is a representative citation style; the direct source was not found in the search results but is cited in a patent[11]).
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]
Asymmetric Catalysis Group. (n.d.). Ketone Reduction. Retrieved from [Link]
Reich, H. J. (n.d.). Reduction of Carbonyls. University of Wisconsin. Retrieved from [Link]
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95299, 1-Aminopentan-2-ol. Retrieved from [Link]
Gao, F., et al. (2022). Efficient and scalable synthesis of 1,5-diamino-2-hydroxy-pentane from l-lysine via cascade catalysis using engineered Escherichia coli. Metabolic Engineering. Retrieved from [Link]
ChemBK. (2024). 2-aminopentan-1-ol. Retrieved from [Link]
Zhang, J., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]
Liu, Z., et al. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. JACS Au. Retrieved from [Link]
Reddy, P. V. N. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Molecules. Retrieved from [Link]
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
troubleshooting side reactions in 1-aminopentan-2-ol synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What is the most common synthetic route to 1-aminopentan-2-ol? A1: The most prevalent and atom-economical appr...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 1-aminopentan-2-ol?
A1: The most prevalent and atom-economical approach is the aminolysis of 1,2-epoxypentane with ammonia. This reaction involves the nucleophilic ring-opening of the epoxide by ammonia.
Q2: Why is regioselectivity a concern in this synthesis?
A2: The epoxide ring of 1,2-epoxypentane has two electrophilic carbons. Nucleophilic attack by ammonia can theoretically occur at either the C1 or C2 position, leading to two possible isomers: 1-aminopentan-2-ol and 2-aminopentan-1-ol. Controlling the regioselectivity is crucial for obtaining the desired product.
Q3: What are the typical reaction conditions for the aminolysis of 1,2-epoxypentane with ammonia?
A3: Generally, the reaction is carried out using a large excess of aqueous or alcoholic ammonia solution at elevated temperatures and pressures in a sealed reactor. The excess ammonia is necessary to minimize the formation of dialkylation byproducts.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can help determine the consumption of the starting epoxide and the formation of the product and any byproducts.
Troubleshooting Guide: Side Reactions and Impurities
This section addresses specific issues that may arise during the synthesis of 1-aminopentan-2-ol and provides actionable solutions.
Problem 1: Low Yield and Incomplete Conversion of 1,2-Epoxypentane
Symptoms:
GC/HPLC analysis shows a significant amount of unreacted 1,2-epoxypentane.
The isolated yield of 1-aminopentan-2-ol is lower than expected.
Root Cause Analysis:
The reaction between ammonia and epoxides can be sluggish due to the relatively weak nucleophilicity of ammonia and the stability of the epoxide ring.[1] Insufficient reaction time, temperature, or pressure can lead to incomplete conversion.
Preventative Measures & Corrective Actions:
Increase Reaction Temperature and Pressure: Carefully increasing the reaction temperature within a sealed pressure vessel can significantly enhance the reaction rate. Monitor the internal pressure to ensure it remains within the safe limits of your equipment.
Prolong Reaction Time: If increasing the temperature is not feasible, extending the reaction time can help drive the reaction to completion.[1]
Use a More Concentrated Ammonia Solution: Employing a more concentrated aqueous or alcoholic solution of ammonia increases the concentration of the nucleophile, favoring the forward reaction.
Catalysis: While not always necessary, the addition of a Lewis acid or a Brønsted acid catalyst can activate the epoxide ring, making it more susceptible to nucleophilic attack. However, be cautious as acidic conditions can alter the regioselectivity of the reaction.[2]
Problem 2: Formation of the Isomeric Impurity, 2-Aminopentan-1-ol
Symptoms:
NMR or GC-MS analysis of the product mixture reveals the presence of two isomers: 1-aminopentan-2-ol and 2-aminopentan-1-ol.
Difficulty in purifying the desired product to high isomeric purity.
Root Cause Analysis:
The formation of 2-aminopentan-1-ol results from the nucleophilic attack of ammonia at the C2 position of 1,2-epoxypentane. Under neutral or basic conditions, the reaction proceeds via an SN2 mechanism, and the nucleophile preferentially attacks the sterically less hindered carbon (C1), yielding the desired 1-aminopentan-2-ol.[3] However, under acidic conditions, the epoxide oxygen is protonated, and the reaction gains some SN1 character. This leads to a partial positive charge developing on the more substituted carbon (C2), making it more susceptible to nucleophilic attack and resulting in the formation of the undesired isomer.[3][4]
Diagram: Regioselectivity in Epoxide Ring-Opening
Caption: Control of regioselectivity in the aminolysis of 1,2-epoxypentane.
Preventative Measures & Corrective Actions:
Maintain Basic or Neutral pH: Ensure the reaction medium remains basic or neutral. The use of a large excess of ammonia inherently creates a basic environment. Avoid the addition of any acidic catalysts.
Purification via Diastereomeric Salt Formation: If the isomeric impurity is formed, it can be challenging to remove by standard distillation or chromatography due to similar physical properties. A robust method for separation is the formation of diastereomeric salts using a chiral acid, such as tartaric acid or mandelic acid.[5] The resulting diastereomers will have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer of 1-aminopentan-2-ol can then be recovered by basification of the purified salt.
Problem 3: Formation of Dialkylation and Other High-Molecular-Weight Byproducts
Symptoms:
GC or LC-MS analysis shows peaks corresponding to compounds with higher molecular weights than the desired product.
The crude product is viscous or oily, even after removal of the solvent.
Root Cause Analysis:
The primary amine of the initially formed 1-aminopentan-2-ol is also nucleophilic and can react with another molecule of 1,2-epoxypentane. This leads to the formation of a secondary amine, which can further react to form a tertiary amine and even quaternary ammonium salts. These over-alkylation reactions are more likely to occur if the concentration of the starting epoxide is high relative to the concentration of ammonia.
purification challenges of 1-aminopentan-2-ol and solutions
Welcome to the Technical Support Center for Amino Alcohol Purification. Ticket ID: #AP2-PUR-001 Subject: Purification Challenges of 1-Aminopentan-2-ol Assigned Specialist: Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Amino Alcohol Purification.
Ticket ID: #AP2-PUR-001
Subject: Purification Challenges of 1-Aminopentan-2-ol
Assigned Specialist: Dr. Aris (Senior Application Scientist)
Executive Summary
1-Aminopentan-2-ol (CAS: 5341-86-6) presents a classic "amphiphilic trap" in purification. Its structure contains a basic primary amine, a polar secondary hydroxyl group, and a lipophilic propyl chain. This combination creates three primary failure modes during isolation:
Aqueous Retention: High water solubility makes standard extraction inefficient.
Silica Adsorption: The basic amine interacts strongly with acidic silanols, causing severe peak tailing.
Thermal Instability: High boiling points promote oxidative degradation or polymerization during distillation.
This guide provides field-validated protocols to overcome these specific bottlenecks.
Part 1: The "Crashing Out" Phase (Extraction & Workup)
User Issue: "I synthesized 1-aminopentan-2-ol via ammonolysis of 1,2-epoxypentane, but I cannot extract the product from the aqueous ammonia solution. My mass balance is low."
Technical Diagnosis:
The product is a
-amino alcohol. At neutral or acidic pH, it is protonated () and completely water-soluble. Even at basic pH, the hydroxyl group and amine allow significant hydrogen bonding with water, preventing efficient partition into non-polar solvents like diethyl ether or hexanes.
Protocol A: The Salting-Out / pH-Swing Extraction
Do not use Ether/Hexanes. Use DCM or n-Butanol.
Quench & Basify: Ensure the reaction mixture is at pH > 12 using 50% NaOH. (The pKa of the conjugate acid is ~9.5; you must be at least 2 units above this to ensure the free base form).
Saturation: Saturate the aqueous phase with solid NaCl. This disrupts the hydration sphere of the amino alcohol (Salting-out effect).
Solvent Selection:
Primary Choice: Dichloromethane (DCM).[1] Perform 4-5 extractions. The density of DCM helps separate the layers despite the emulsion tendency.
Alternative (if DCM fails): n-Butanol. It is highly effective for polar amines but requires high-temperature evaporation later.
Drying: Dry combined organics over
(Sodium Sulfate) rather than , as magnesium can weakly chelate the 1,2-amino alcohol moiety, leading to yield loss.
Part 2: Chromatographic Separation (The "Tailing" Solution)
User Issue: "The compound streaks from the baseline to the solvent front on TLC and column chromatography. I cannot separate the mono-alkylated product from the bis-alkylated impurity."
Technical Diagnosis:
Silica gel is slightly acidic. The basic amine group of 1-aminopentan-2-ol protonates on the silica surface, forming ionic bonds that cause "streaking" or "tailing."
Protocol B: Amine-Modified Silica Chromatography
Standard silica gel will fail. You must deactivate the stationary phase.
Mobile Phase Formulation:
Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).
The Modifier (Critical): Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (28% NH3) to the mobile phase.
Mechanism:[2][3][4] The modifier saturates the acidic sites on the silica gel, allowing the amino alcohol to elute as a tight band.
User Issue: "The product turns brown and viscous during vacuum distillation."
Technical Diagnosis:
Amino alcohols are susceptible to oxidation (N-oxide formation) and dehydration at high temperatures. The boiling point is naturally high due to intermolecular H-bonding.
Protocol C: High-Vacuum Distillation
Inert Atmosphere: You must distill under Nitrogen or Argon.
Vacuum Requirements: A standard water aspirator (20-30 mmHg) is insufficient. Use a high-vacuum oil pump (< 1 mmHg).
Temperature Guidelines:
Pressure (mmHg)
Est. Boiling Point (°C)
Bath Temp Limit (°C)
760 (Atm)
~195-200 (Decomposes)
DO NOT ATTEMPT
10-15
~95-105
130
0.5 - 1.0
~65-75
90
Note: If the liquid turns yellow/brown, stop heating. You are oxidizing the amine.[1]
Part 4: Advanced Resolution (Enantiomeric Purity)
User Issue: "I need the (S)-enantiomer, but my synthesis yielded the racemate."
Technical Diagnosis:
1-aminopentan-2-ol has a chiral center at C2. Separation requires diastereomeric salt formation.
Protocol D: Classical Resolution via (S)-N-Tosyl-Leucine
Based on patent literature (US6316671B1), this specific resolving agent is highly effective for 1-amino-alkan-2-ols.
Mix: Dissolve racemate (1 eq) and (S)-N-Tosyl-Leucine (0.5 - 1 eq) in absolute ethanol.
Crystallize: Stir for 4 hours. The diastereomeric salt precipitates.
Purify: Filter the salt. Recrystallize from ethanol to upgrade chiral purity (>99% ee is achievable).
Free Base: Treat the salt with aqueous NaOH and extract with DCM (see Protocol A) to recover the chiral amino alcohol.
Visual Troubleshooting Guide
Figure 1: Decision tree for the isolation and purification of 1-aminopentan-2-ol, highlighting critical decision points for solvent selection and purification method.
FAQ: Frequently Asked Questions
Q: Can I use UV detection for this compound?A: No. 1-aminopentan-2-ol lacks a chromophore (no aromatic rings or conjugated double bonds). It will not be visible at 254 nm.
Solution: Use Ninhydrin stain (turns purple/red) or Iodine chamber for TLC visualization. For HPLC, use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index).
Q: The product solidified into a waxy gum. Is this normal?A: Yes. While often a liquid, high purity enantiomers or salts can form waxy solids due to strong hydrogen bonding.
Solution: If it is a gum, try triturating with cold pentane or diethyl ether to induce crystallization if it is a salt, or simply handle as a viscous oil if it is the free base.
Q: How do I store the purified product?A: Amino alcohols are "CO2 scrubbers." They will react with atmospheric CO2 to form carbamates (white crust).
Solution: Store in a tightly sealed vial, under Argon/Nitrogen, at 4°C.
References
Resolution of Amino Alcohols: Senanayake, C. H., et al. "Method for splitting 1-amino-alkan-2-ol compounds." US Patent 6,316,671. Google Patents. Link
Epoxide Opening Selectivity: Chakraborti, A. K., et al. "Zinc(II) perchlorate hexahydrate catalyzed opening of epoxides by amines."[2] Journal of Organic Chemistry, 2007.[2] Link
Chromatography of Amines: "Purification of Amines: Overcoming Tailing on Silica." Silicycle Technical Notes. Link
Physical Properties: "1-Aminopentan-2-ol Compound Summary." PubChem. Link
Technical Support Center: High-Purity Chiral 1-Aminopentan-2-ol
Introduction: The Chiral Challenge Welcome to the Technical Support Center. You are likely here because your synthesis of 1-aminopentan-2-ol (CAS: 7213-06-1 for racemic) is yielding insufficient enantiomeric excess (ee),...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Chiral Challenge
Welcome to the Technical Support Center. You are likely here because your synthesis of 1-aminopentan-2-ol (CAS: 7213-06-1 for racemic) is yielding insufficient enantiomeric excess (ee), or you are struggling to separate the enantiomers analytically.
This amino alcohol is a critical chiral building block. Whether you are synthesizing it via the reduction of L-norvaline (chemical route) or transamination of 1-hydroxy-2-pentanone (biocatalytic route), maintaining chirality is difficult due to racemization risks during workup and the thermodynamic limitations of enzymatic steps.
This guide prioritizes Biocatalysis and Kinetic Resolution as the most reliable methods for achieving >99% ee, moving away from traditional chemical synthesis which often suffers from poor regioselectivity during epoxide ring-opening.
The most direct route to high-ee 1-aminopentan-2-ol is the asymmetric amination of 1-hydroxy-2-pentanone using
-transaminases (-TAs). This method avoids the regioselectivity issues of epoxide opening.
Troubleshooting Guide: Transaminases
Q: My reaction conversion stalls at ~50%, limiting my yield. Is the enzyme dead?A: Likely not. Transaminase reactions are reversible and often thermodynamically limited. The accumulation of the byproduct (e.g., pyruvate or acetophenone) inhibits the forward reaction.
Solution 1 (The IPA Shift): Use Isopropyl amine (IPA) as the amine donor. The byproduct is acetone, which is volatile.
Protocol: Run the reaction in an open system or with a slight nitrogen sweep to evaporate acetone, driving the equilibrium to completion (Le Chatelier’s principle).
Solution 2 (The Smart Donor): Use o-xylylenediamine . The byproduct spontaneously polymerizes/cyclizes, removing itself from the equilibrium irreversibly.
Q: I am seeing high ee but low yield. The substrate seems unstable.A:
-Hydroxy ketones can dimerize or rearrange at high pH.
Fix: Most
-TAs operate best at pH 7.0–8.0. If your substrate is unstable, lower the pH to 7.0 and increase the enzyme loading to compensate for reduced activity.
Workflow Visualization: Equilibrium Displacement
Caption: Figure 1.[1][2] Thermodynamic equilibrium displacement in
-transaminase synthesis using Isopropyl Amine (IPA). Removal of acetone drives the reaction to completion.
Module 2: Kinetic Resolution (Lipase Catalysis)
The "Cleanup" Strategy
If you must start with a racemic mixture (e.g., from non-selective chemical synthesis), Kinetic Resolution (KR) using Candida antarctica Lipase B (CAL-B) is the industry standard.
Troubleshooting Guide: Lipase Resolution
Q: My E-value (Enantiomeric Ratio) is <20. How do I improve selectivity?A: The E-value is heavily solvent-dependent. Hydrophobic solvents generally preserve the enzyme's rigid active site conformation better than hydrophilic ones.
Protocol: Switch from THF or Acetonitrile to MTBE (Methyl tert-butyl ether) or Toluene .
Temperature: Lower the temperature to 4°C. While this slows the rate, it often drastically increases the difference in activation energy between the enantiomers (
), boosting the E-value.
Q: Which acyl donor should I use?A: Use Vinyl Acetate .
Reasoning: The byproduct is vinyl alcohol, which tautomerizes instantly to acetaldehyde (volatile). This prevents the reverse reaction (hydrolysis of your product ester).
Data: Solvent Effects on CAL-B Selectivity
Solvent
Log P (Hydrophobicity)
Relative Rate
Typical E-Value
Recommendation
Acetonitrile
-0.33
High
< 10
Avoid (Strips water layer)
THF
0.49
Medium
15–30
Acceptable for solubility
MTBE
0.94
Medium
> 100
Preferred
Toluene
2.5
Low
> 200
Best for High ee
Hexane
3.5
Very Low
> 200
Good, but substrate insolubility is a risk
Module 3: Analytical Validation (HPLC)
Trusting Your Numbers
You cannot improve what you cannot measure. Amino alcohols lack strong chromophores, making direct UV detection difficult.
Troubleshooting Guide: Chiral Analysis
Q: I see no peaks on my HPLC UV detector.A: 1-aminopentan-2-ol is aliphatic. It has almost no UV absorbance above 200 nm.
Method A (Marfey’s Reagent - FDAA): Reacts with the amine to form diastereomers. Separable on a standard C18 column. Best for biological samples.
Method B (GITC): Reacts with the amine.[5] Good for chiral columns.
Q: My peaks are overlapping on the Chiral Column.A: Native amino alcohols are difficult to separate due to hydrogen bonding with the stationary phase.
Column Selection:
For Underivatized: Use Chirobiotic T (Teicoplanin bond).[3][4] The ionic interaction with the amine and H-bonding with the hydroxyl group provides excellent recognition.
For Derivatized (NBD/GITC): Use Crownpak CR(+) or polysaccharide-based columns (e.g., CHIRALPAK IA).
Technical Support Center: 1-Aminopentan-2-ol Stability Solutions
Current Status: Operational Ticket ID: STAB-AP2OL-001 Assigned Specialist: Senior Application Scientist, Stability Division[1][2][3] Introduction Welcome to the Stability Solutions Center. You are likely here because you...
Welcome to the Stability Solutions Center. You are likely here because you are utilizing 1-aminopentan-2-ol (CAS: 16369-14-5 / 5343-35-1) as a chiral auxiliary, a ligand in metal-catalyzed synthesis, or a building block for pharmaceutical intermediates.[1][2][3]
While this amino alcohol is a robust tool in synthesis, it possesses a "chemical Achilles' heel": dual susceptibility to atmospheric degradation .[1][2][3] Its primary amine moiety is a magnet for carbon dioxide (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
), while its hygroscopic nature invites moisture that accelerates oxidative yellowing.[1][2]
This guide replaces generic "store in a cool dry place" advice with a mechanistic, field-proven protocol to ensure your reagent remains >98% pure from Day 1 to Day 100.
Module 1: The Chemistry of Degradation (The "Why")
To prevent degradation, one must understand the enemy.[2][3] 1-aminopentan-2-ol degrades primarily through three pathways, often acting in synergy.
Degradation Mechanics
Carbamylation (The "White Crust"): The primary amine (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
) reacts reversibly with atmospheric to form carbamic acid, which stabilizes as a carbamate salt.[1][2] This manifests as a white solid precipitate around the cap threads.[1][2][3]
Oxidative Discoloration (The "Yellowing"): In the presence of oxygen and trace metals, the amine oxidizes to N-oxides or imines (Schiff bases).[1][2][3] This process is autocatalytic and results in the liquid turning from colorless to pale yellow, then brown.[2][3]
Hygroscopic Dilution: The molecule avidly absorbs atmospheric water.[1][2][3] This not only alters the molecular weight (ruining stoichiometry) but water often acts as a proton shuttle, accelerating the oxidation kinetics.[2][3]
Visualizing the Pathway
The following diagram maps the chemical fate of 1-aminopentan-2-ol when exposed to improper storage conditions.
Figure 1: Mechanistic pathways of 1-aminopentan-2-ol degradation upon exposure to air, moisture, and CO2.[2][3]
Module 2: The "Double-Barrier" Storage Protocol
Standard: Maintain purity >98% for 12 months.
Requirement: Inert atmosphere and moisture exclusion.[1][2][3]
Step-by-Step Workflow
Step
Action
Technical Rationale
1
Container Selection
Use Amber Glass vials with Teflon-lined caps. Avoid metal containers (steel/aluminum) as amino alcohols can chelate metal ions, catalyzing oxidation [1].[1][2][3]
2
Inert Gas Purge
After every use, backfill the headspace with Dry Nitrogen (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
) or Argon .[2] Argon is superior as it is heavier than air and forms a "blanket" over the liquid surface.[1][2][3]
3
The Primary Seal
Close the cap tightly. Wrap the junction between the cap and the bottle neck with Parafilm M® or equivalent laboratory film.[2] This creates a flexible secondary barrier against gas exchange.[1][2][3]
4
The Secondary Environment
Place the sealed vial inside a vacuum desiccator or a secondary jar containing activated silica gel or molecular sieves (4Å).
5
Temperature Control
Store at 2°C to 8°C (Refrigerated). Cold temperatures significantly reduce the kinetic rate of oxidation and carbamate formation [2].[1][2][3]
The "Schlenk" Technique (For Ultra-High Purity)
If this reagent is used for sensitive catalytic cycles (e.g., asymmetric synthesis), do not pour the liquid.[2][3]
Equip the bottle with a Sure/Seal™ type septum.[1][2][3]
Insert a needle connected to an inert gas line (positive pressure).[1][2][3]
Withdraw the required volume using a dry, gas-flushed syringe.[1][2][3]
Remove the syringe; the positive pressure prevents air ingress during the transfer.[1][2][3]
Module 3: Troubleshooting & FAQs
Scenario-Based Diagnostics
Q1: The liquid has turned pale yellow. Is it ruined?
Diagnosis: Early-stage oxidation.[1][2][3] Trace amounts of imines or N-oxides have formed.[1][2][3]
Impact: For general synthesis (e.g., amide coupling), it is likely still usable (>95% purity).[2][3] For chiral catalysis or kinetic studies, it is compromised .[1][2][3]
Remediation: Distillation under reduced pressure (vacuum distillation) can recover the pure amine.[1][2][3] The colored impurities typically remain in the pot residue.[1][2][3]
Q2: There is a white solid around the cap.[1][2][3] What is it?
Diagnosis: This is an ammonium carbamate salt , formed by the reaction of the amine vapor with atmospheric
Risk: If these solids fall into the bottle, they act as impurities.[2][3] They also indicate the seal was compromised.
Fix: Wipe the threads with a dry Kimwipe.[1][2][3] Do not use water (it will dissolve the salt into the bottle).[2][3] Purge heavily with Argon before resealing.[1][2][3]
Q3: The liquid seems more viscous than before.
Diagnosis: Significant water uptake (Hygroscopicity).[1][2][3][4]
Verification: Run a Karl Fischer (KF) titration. If water content >1%, the viscosity increase is due to hydrogen bonding networks between water and the amino alcohol.[2]
Fix: Dry the solution over activated 3Å or 4Å molecular sieves for 24 hours.
Module 4: Quality Control (Verification)
Trust, but verify. Before committing this reagent to a high-value batch, perform these checks.
Quick check; significant deviation implies water or impurities [3].[1][2]
QC Decision Logic
Figure 2: Quality Control decision tree for validating reagent integrity.
References
PubChem. (n.d.).[1][2][3][5][6] 1-Aminopentan-2-ol Compound Summary. National Library of Medicine.[1][2][3] Retrieved January 30, 2026, from [Link][2][3]
National Institute of Standards and Technology (NIST). (2023).[1][2][3] Amino Alcohol Stability Data. NIST Chemistry WebBook.[1][2][3] Retrieved January 30, 2026, from [Link][2][3]
American Chemical Society (ACS). (2020).[1][2][3] Synthesis of 1,2-amino alcohols. Journal of the American Chemical Society.[1][2][3][7] Retrieved January 30, 2026, from [Link][2][3]
strategies to minimize by-product formation with 1-aminopentan-2-ol
Technical Support Center: 1-Aminopentan-2-ol Optimization Guide User ID: Guest Researcher Ticket Subject: Strategies to minimize by-product formation with 1-aminopentan-2-ol Status: Open Agent: Senior Application Scienti...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-Aminopentan-2-ol Optimization Guide
User ID: Guest Researcher
Ticket Subject: Strategies to minimize by-product formation with 1-aminopentan-2-ol
Status: Open
Agent: Senior Application Scientist
Executive Summary: The Bifunctional Challenge
1-Aminopentan-2-ol (CAS: 7213-31-2) presents a classic "chemoselectivity paradox" in organic synthesis. As a 1,2-amino alcohol, it contains two nucleophilic sites: a primary amine (soft nucleophile, kinetically faster) and a secondary alcohol (hard nucleophile, thermodynamically robust).
Primary Failure Modes:
N,O-Diacylation: Over-reaction where both functional groups react.
Racemization: Loss of optical purity at the C2 chiral center (if using enantiopure starting material) via oxazolone intermediates.
Cyclization: Unwanted formation of oxazolidinones or aziridines under activation conditions.
This guide provides self-validating protocols to suppress these pathways.
Troubleshooting Module: Chemoselectivity (N- vs. O-Selectivity)
Issue: "I am trying to acylate the amine, but I am observing significant O-acylated ester by-products."
Mechanism of Failure:
While the amine is more nucleophilic, the presence of base (like Et3N or DMAP) increases the nucleophilicity of the hydroxyl group. Furthermore, if the N-acylated product is formed, the nearby amide carbonyl can assist in O-acylation via an intramolecular mechanism.
Diagnostic Workflow
Use this logic flow to determine the root cause of your selectivity loss:
Caption: Decision tree for isolating the cause of N,O-diacylation by-products.
Optimized Protocol: Selective N-Acylation
To guarantee <1% O-acylation, avoid Schotten-Baumann conditions (aqueous base) which can hydrolyze the reagent or promote ester formation. Use a controlled biphasic system or active esters .
Reagents:
1-Aminopentan-2-ol (1.0 equiv)
Acylating agent: N-Hydroxysuccinimide (NHS) ester of target acid (1.05 equiv)
Solvent: DCM or DMF (Anhydrous)
Base: None (if NHS ester) or mild NaHCO3 (solid suspension).
Step-by-Step:
Dissolution: Dissolve 1-aminopentan-2-ol in DCM (0.1 M concentration). High dilution prevents intermolecular side reactions.
Addition: Add the NHS-ester solid in one portion at 0°C.
Monitoring: Stir at 0°C for 1 hour. Monitor via TLC/LCMS.
Checkpoint: The amine reacts within minutes. The alcohol requires hours/days with NHS esters.
Quench: Add ethylenediamine (0.1 equiv) to scavenge excess active ester before workup. This prevents O-acylation during concentration.
Troubleshooting Module: Stereochemical Integrity
Issue: "My product's enantiomeric excess (ee) dropped from 99% to 85%."
Mechanism of Failure:
Racemization at the C2 position (the alcohol center) typically occurs via retro-aldol mechanisms (rare for this substrate) or, more commonly, if the amine is acylated first, via oxazolone (azlactone) formation . The C2 proton becomes acidic due to the adjacent carbonyls.
Racemization Pathway Visualization
Caption: The "Danger Zone" of amino alcohol derivatives. Oxazolone formation scrambles the stereocenter.
Prevention Strategy
Avoid Carboxyl Activation: Do not use carbodiimides (EDC/DCC) if the amino alcohol is the acid component (not applicable here, but good context).
Protecting Group Choice: Use Urethane-type protecting groups (Boc, Cbz, Fmoc) immediately. They suppress oxazolone formation significantly compared to simple amides (Acetyl/Benzoyl).
Base Selection: Use hindered bases (DIPEA) rather than TEA. Avoid hydroxide bases which can abstract the alpha-proton.
Comparative Data: Solvent & Base Effects
The following table summarizes the impact of reaction conditions on by-product formation (O-acylation and Racemization) during a standard protection reaction.
Condition Set
Base
Solvent
Temp
By-Product: O-Acyl
By-Product: Racemization
Recommendation
Aggressive
Et3N (2.0 eq)
DCM
25°C
High (~15%)
Moderate
❌ Avoid
Catalytic
Et3N + DMAP
DCM
25°C
Very High (>40%)
High
❌ NEVER use DMAP
Schotten-Baumann
NaOH (aq)
THF/H2O
0°C
Low (<2%)
Low
⚠️ Good, but hydrolysis risk
Controlled
DIPEA (1.1 eq)
DMF
-10°C
Low (<1%)
Negligible
✅ Preferred
Buffer
NaHCO3 (s)
EtOAc
20°C
Negligible
Negligible
✅ Best for Scale-up
Frequently Asked Questions (FAQs)
Q: Can I use Thionyl Chloride (
) to convert the alcohol to a chloride?A:Proceed with extreme caution. Reacting 1-aminopentan-2-ol with often leads to the aziridine intermediate via intramolecular displacement of the chlorosulfite. If you need the chloro-amine, you must keep the amine fully protonated (using excess HCl) throughout the reaction to prevent cyclization.
Q: How do I remove the O-acylated by-product if it forms?A: The O-acylated by-product is an ester, while the desired N-acylated product is an amide/alcohol.
Chemical Method:[1][2][][4][5][6][7] Treat the crude mixture with LiOH in MeOH/Water (1:1) at 0°C for 30 minutes. This selectively hydrolyzes the ester (O-acyl) back to the alcohol without touching the amide (N-acyl).
Q: Why is my product turning yellow/brown on the shelf?A: Amino alcohols are susceptible to air oxidation. The amine can form N-oxides, and the alcohol can oxidize to the aminoketone.
Fix: Store under Argon/Nitrogen. If the liquid is already yellow, distill under reduced pressure or pass through a short plug of neutral alumina.
References
Selectivity in Amino Alcohol Acylation
Title: Chemoselective Acylation of Amino Alcohols.[6]
Source:Journal of Organic Chemistry.
Context: Establishes the kinetic preference of amines over alcohols and the catalytic role of DMAP in ruining selectivity.
overcoming solubility issues of 1-aminopentan-2-ol in reactions
To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide: Solubility & Handling of 1-Aminopentan-2-ol (CAS: 5343-35-1)[1] Technical Support Hub: 1-Aminopentan-2-ol W...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research Team
From: Senior Application Scientist, Technical Support Division
Subject: Troubleshooting Guide: Solubility & Handling of 1-Aminopentan-2-ol (CAS: 5343-35-1)[1]
Technical Support Hub: 1-Aminopentan-2-ol
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing inconsistent yields, phase separation issues, or precipitation problems with 1-aminopentan-2-ol .
This molecule presents a classic "Amphiphilic Trap." With a pentyl chain providing lipophilicity and a 1,2-amino-alcohol head group providing high polarity and hydrogen-bonding capability (LogP ≈ -0.1), it often refuses to behave strictly as a polar or non-polar solute.[1] It is too polar for pure hydrocarbons but can be too lipophilic for purely aqueous phases to hold without surfactant-like aggregation.[1]
Below are the resolved troubleshooting tickets for the most common solubility issues.
Part 1: Troubleshooting Guide (Q&A)
Ticket #01: Reaction Heterogeneity
User Issue: "I am trying to react 1-aminopentan-2-ol with an acid chloride in Toluene/DCM, but the starting material forms a gummy oil at the bottom of the flask and won't dissolve."
Root Cause: The intermolecular Hydrogen Bonding Network.[1]
The amine and hydroxyl groups form a strong H-bond network (intermolecular forces) that is energetically more favorable than interaction with non-polar solvents like Toluene or pure Dichloromethane (DCM).[1] The "gum" is essentially a supramolecular aggregate of your reactant.[1]
Solution: The "Break-and-Solubilize" Strategy
You must disrupt the H-bonds without deactivating the nucleophile.[1]
Cosolvent Switch: Do not use pure non-polar solvents. Add THF (Tetrahydrofuran) or MeCN (Acetonitrile) .[1] A 4:1 ratio of Toluene:THF is often sufficient to break the aggregates.[1]
Lewis Base Additive: If you must use DCM, add 1.5 equivalents of Diisopropylethylamine (DIPEA) .[1] Beyond acting as a base, the bulky organic groups help solvate the ammonium species formed during the reaction, preventing the "oiling out" of the intermediate salt.
Ticket #02: The "Invisible" Product Loss
User Issue: "My reaction worked, but after the aqueous workup (washing with water/brine), my crude mass is 20% of the theoretical yield. The product is gone."
Root Cause: Phase Partitioning Failure.[1]
With a LogP of ~-0.1, 1-aminopentan-2-ol (and its small derivatives) has significant water solubility.[1] In a standard Water/Ethyl Acetate extraction, the partition coefficient (
) favors the aqueous phase, especially if the pH is near neutral or acidic (where the amine is protonated to ).
pH Adjustment: Ensure the aqueous phase is at pH > 12 using NaOH.[1] You must ensure the amine is completely free-based (neutral).[1]
Salting Out: Saturate the aqueous phase with NaCl (solid). This increases the ionic strength, drastically lowering the solubility of the organic amine in water (The Salting-Out Effect).
Solvent Modification: Do not use Ethyl Acetate alone. Use a mixture of CHCl3:Isopropanol (3:1) . This "Protophobic" solvent mixture is exceptionally good at extracting polar amines from water.[1]
Ticket #03: Crystallization Failure
User Issue: "I'm trying to purify the hydrochloride salt, but it won't precipitate. It just forms a hygroscopic oil."
Root Cause: Hygroscopicity and Solvent Trapping.[1]
The pentyl chain prevents the tight crystal packing seen in smaller amino alcohols (like ethanolamine), while the ionic head group avidly absorbs atmospheric moisture, lowering the glass transition temperature and resulting in an oil.
Solution: Anti-Solvent Titration
Dissolve the crude oil in the minimum amount of dry Methanol or Ethanol .[1]
Add dry Diethyl Ether or MTBE dropwise until persistent cloudiness appears.[1]
Critical Step: Store at -20°C for 24 hours. Do not try to filter immediately. The cold temperature is required to overcome the entropic penalty of organizing the flexible pentyl chains into a lattice.
Part 2: Technical Data & Solubility Matrix
Table 1: Solvent Compatibility for 1-Aminopentan-2-ol
Solvent System
Solubility Rating
Application Notes
Water (pH 7)
High
Avoid for reaction solvent unless using micellar catalysis.[1]
Dissolve residue in DCM.[1] This converts the polar amino-alcohol into a volatile, non-polar bis-trifluoroacetate ester/amide suitable for GC-MS or standard silica TLC (Run in Hexane:EtOAc).[1]
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 95299, 1-Aminopentan-2-ol. Retrieved from [Link]
University of Rochester. (n.d.).[1] Troubleshooting: The Workup - Dealing with Emulsions and "Goo". Retrieved from [Link][1]
method refinement for the accurate quantification of 1-aminopentan-2-ol
Topic: Method Refinement for the Accurate Quantification of 1-Aminopentan-2-ol Ticket ID: #AP2-QUANT-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary 1-aminopentan-2-ol is a polar, ali...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Method Refinement for the Accurate Quantification of 1-Aminopentan-2-ol
Ticket ID: #AP2-QUANT-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
1-aminopentan-2-ol is a polar, aliphatic amino alcohol lacking a strong chromophore. Standard Reverse-Phase HPLC (RP-HPLC) with UV detection often fails due to poor retention (elution in the void volume) and lack of UV absorbance.
This guide provides two validated pathways for quantification:
LC-MS/MS (HILIC Mode): The "Gold Standard" for sensitivity and direct analysis.
HPLC-FLD (Derivatization): A robust alternative for laboratories without mass spectrometry, utilizing Pre-column Derivatization.
Module 1: Method Selection Strategy
Before beginning, select the workflow that matches your instrumentation and sensitivity requirements.
Figure 1: Decision tree for selecting the appropriate analytical workflow based on instrumentation and sensitivity needs.
Module 2: LC-MS/MS Refinement (HILIC Mode)
Context: The polarity of 1-aminopentan-2-ol causes it to elute with the solvent front on C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar amines by creating a water-rich layer on the stationary phase surface.
Q: My analyte elutes in the void volume on C18. How do I retain it?
A: Switch to a Zwitterionic HILIC (ZIC-HILIC) or Amide stationary phase.
Unlike C18, HILIC uses a high-organic initial mobile phase (e.g., 90% Acetonitrile). The analyte partitions into the water-enriched layer on the silica surface.
Recommended Protocol (HILIC-MS/MS):
Parameter
Specification
Causality / Rationale
Column
BEH Amide or ZIC-HILIC (2.1 x 100 mm, 1.7 µm)
Amide phases interact with the hydroxyl and amine groups, providing retention.
Mobile Phase A
10 mM Ammonium Formate + 0.1% Formic Acid (aq)
Provides ionic strength to reduce secondary silanol interactions (tailing).
Mobile Phase B
90:10 Acetonitrile:Water + 10 mM Ammonium Formate
High organic content is required to induce HILIC retention mechanisms.
Gradient
95% B to 60% B over 5 mins
Elution runs from "Non-polar" (High ACN) to "Polar" (High Water).
MS Source
ESI Positive Mode (+ve)
The primary amine is easily protonated .
MRM Transition
104.1 86.1 (Quantifier)
Loss of water (, -18 Da) is the most common fragmentation for amino alcohols.
Q: The signal is unstable/suppressed. What is wrong?
A: Check your sample diluent .
The Error: Injecting the sample dissolved in 100% water into a HILIC column (which is 95% Acetonitrile) causes "solvent mismatch," leading to peak breakthrough and suppression.
The Fix: Dilute samples in 75% Acetonitrile / 25% Buffer . This matches the initial mobile phase conditions.
Module 3: HPLC-FLD Refinement (Derivatization)
Context: 1-aminopentan-2-ol is "UV-transparent." To see it with UV or Fluorescence (FLD), you must chemically attach a tag.
Q: Which derivatization agent should I use?
A:O-phthalaldehyde (OPA) is the preferred reagent for primary amines.
Reaction Speed: Instantaneous (< 30 seconds).
Stability: The derivative is unstable; use Online (In-Needle) Derivatization via the autosampler.
Selectivity: OPA reacts only with primary amines, reducing background noise from other matrix components.
Recommended Protocol (Online OPA-Derivatization):
Reagent A (OPA): 10 mg OPA dissolved in 1 mL Methanol + 9 mL Borate Buffer (pH 9.5).
Reagent B (Thiol): 10 µL 3-Mercaptopropionic acid (3-MPA) in 10 mL Borate Buffer. Note: A thiol is required for the OPA reaction to proceed.
Diagnosis: Secondary Silanol Interactions.
The amine group (
) interacts with acidic silanols () on the column base silica, dragging the peak tail.
Corrective Actions:
Increase Ionic Strength: Increase Ammonium Formate from 5 mM to 10-20 mM . The ammonium ions (
) compete with the analyte for silanol sites, "blocking" them.
pH Adjustment: Ensure pH is 3.0 - 4.0 (for Formate). At low pH, silanols are protonated (
) and neutral, reducing cation exchange interactions.
Q: I see "Ghost Peaks" in my blank. Where are they coming from?
Diagnosis: Contaminated Mobile Phase or System Carryover.
Amino alcohols are "sticky."
Corrective Actions:
Needle Wash: Use a strong wash solvent: 50:50 Methanol:Isopropanol + 0.1% Formic Acid .
System Passivation: If using LC-MS, flush the system with 0.1% Phosphoric acid (disconnect column first!) to remove amines bound to stainless steel, then flush thoroughly with water.
Q: How do I separate the enantiomers (R vs S)?
Diagnosis: 1-aminopentan-2-ol has a chiral center at C2.
Standard C18 or HILIC will co-elute enantiomers.
Refinement:
Option A (Chiral Column): Use a Polysaccharide-based CSP (e.g., Chiralpak IG) with a Hexane/Ethanol/DEA mobile phase (Normal Phase).
Option B (Derivatization): Use a chiral derivatizing agent like OPA-NAC (N-acetyl-L-cysteine) instead of OPA-3MPA. This creates diastereomers which can be separated on a standard C18 column.
Visualizing the HILIC Mechanism
Understanding why HILIC works is crucial for method development.
Figure 2: HILIC Retention Mechanism. The polar analyte partitions from the acetonitrile-rich bulk mobile phase into the water-enriched layer immobilized by the polar stationary phase ligands.
References
Walczak, M., et al. (2014).[6] LC-MS/MS method for simultaneous quantification of series of aminopropan-2-ol derivatives. Journal of Liquid Chromatography & Related Technologies. Link
Thermo Fisher Scientific. (2020).[7] Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection. Application Note 73151. Link
JASCO Global. (2024). Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC. Application Note. Link
Merck Millipore. (2010). ZIC®-p HILIC Separation of Aliphatic Amino Acids. SeQuant Application Note. Link
Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: Peak Tailing. LCGC International. Link
Technical Support Center: Handling & Usage of 1-Aminopentan-2-ol
Welcome to the Advanced Reagent Support Hub. Topic: 1-Aminopentan-2-ol (CAS: 5035-52-9 for racemic; specific enantiomers vary) Ticket Status: Open Assigned Specialist: Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Reagent Support Hub.Topic: 1-Aminopentan-2-ol (CAS: 5035-52-9 for racemic; specific enantiomers vary)
Ticket Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
1-Aminopentan-2-ol is a versatile vicinal amino alcohol utilized as a chiral building block in the synthesis of peptidomimetics, heterocyclic ligands, and resolution agents. While structurally simple, its bifunctional nature (primary amine + secondary alcohol) introduces specific reactivity profiles that often lead to "silent" experimental failures, such as racemization or unnoticed carbamate formation.
This guide addresses the most frequent technical inquiries received by our support team, structured as a troubleshooting workflow.
Module 1: Storage & Stability (The "Purity Drift" Issue)
User Ticket #4092:
"My reagent was clear last week, but now it's viscous and slightly yellow. The NMR shows broad peaks around 3-4 ppm. Is it still usable?"
Root Cause Analysis
1-Aminopentan-2-ol is hygroscopic and reactive toward atmospheric
.
Hygroscopicity: The molecule absorbs moisture rapidly, which complicates stoichiometric calculations.
Carbamate Formation: The primary amine reacts with
to form carbamic acid/carbamate salts. This is the "viscous yellow" culprit. The broad NMR peaks are likely exchangeable protons from the carbamate/water complex.
Diagnostic Visualization: The Degradation Cycle
Figure 1: Atmospheric degradation pathways. Moisture accelerates carbamate formation by increasing surface area contact.
Resolution Protocol: Recovery & Storage
Do not use the degraded reagent for sensitive catalysis.
Purification:
Distillation: If liquid, distill under reduced pressure (vacuum) with a short-path condenser. Store immediately under Argon.
Salt Formation (Preferred for long-term): Dissolve in dry Ethanol/Et2O and bubble dry HCl gas. The resulting hydrochloride salt is stable, non-hygroscopic, and resistant to oxidation.
Storage:
Free Base: Store at 2–8°C under Argon/Nitrogen atmosphere. Cap with Parafilm.
HCl Salt: Store at room temperature in a desiccator.
Module 2: Reactivity & Selectivity (The "Wrong Product" Issue)
User Ticket #5110:
"I attempted to tosylate the alcohol group to create a leaving group for substitution. The reaction turned into a mess, and I isolated a product with the wrong mass (M-18). What happened?"
Root Cause Analysis
You triggered intramolecular cyclization .
When you activate the hydroxyl group (e.g., with TsCl or MsCl) without protecting the amine, the nucleophilic nitrogen attacks the electrophilic carbon at position 2. This expels the leaving group and forms an aziridine (or azetidine/pyrrolidine depending on chain length, but here likely an aziridine due to the 1,2-relationship).
Mechanistic Diagram: The Aziridine Trap
Figure 2: Competitive reactivity pathways. Direct activation of the alcohol leads to cyclization (aziridine).
Resolution Protocol: Selective Functionalization
To modify the alcohol, you must mask the amine first.
Step-by-Step Protocol (N-Boc Protection):
Dissolve: 1.0 eq 1-aminopentan-2-ol in DCM (0.5 M).
Add Base: Add 1.1 eq Triethylamine (TEA).
Add Protecting Group: Add 1.05 eq
(Di-tert-butyl dicarbonate) slowly at 0°C.
Monitor: Stir at RT for 2-4 hours. Monitor by TLC (ninhydrin stain will stop showing purple for the spot).
Workup: Wash with weak acid (citric acid) to remove unreacted amine/TEA.
Result: You now have N-Boc-1-aminopentan-2-ol. The nitrogen is no longer nucleophilic enough to displace the activated alcohol, allowing you to proceed with O-tosylation or Mitsunobu reactions safely.
Module 3: Stereochemical Integrity
User Ticket #6022:
"I'm using (S)-1-aminopentan-2-ol as a chiral ligand. My enantiomeric excess (ee) dropped from 98% to 85% after refluxing in toluene with a ketone. Why?"
Root Cause Analysis
While 1,2-amino alcohols are generally stable, they are susceptible to racemization via reversible dehydrogenation or retro-aldol type mechanisms at high temperatures, especially in the presence of metal catalysts or strong bases.
Additionally, if you synthesized the amino alcohol from an amino acid (e.g., Norvaline) via reduction, ensure the reduction step did not racemize the center.
Proton abstraction at C2 (chiral center) leading to racemization.
Solvents
MeOH, EtOH, DCM, THF
Ketones (Acetone, MEK)
Schiff Base Formation: Reacts with solvent to form imines.
Oxidants
None
PCC, Swern, KMnO4
Oxidation of amine to N-oxide or alcohol to ketone (loss of chirality).
Validation Protocol: Determining ee%
Do not rely solely on optical rotation, which can be unreliable for small molecules with low specific rotation values.
Derivatization: React a small aliquot with Mosher's Acid Chloride (MTPA-Cl).
Analysis: Run
NMR or NMR.
Calculation: The diastereomeric amides formed will show distinct chemical shifts. Integrate the peaks to calculate the ratio.
References
Safe Handling of Amines: Sigma-Aldrich.[1] (n.d.). Safety Data Sheet: 1-Aminopentan-2-ol. Retrieved from
Aziridine Formation Mechanism: Olofsson, B., et al. (2002).[2] Regio- and Stereoselective Synthesis of Aziridines from 1,2-Amino Alcohols. Tetrahedron. Retrieved from
Physical Properties & Isomers: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95299, 1-Aminopentan-2-ol. Retrieved from
Amino Alcohol Synthesis & Stability: Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron. (Foundational text on 1,2-amino alcohol reactivity).
For further assistance, please reply to this thread with your specific reaction conditions and NMR spectra.
A Comparative Guide to the Synthesis of 1-Aminopentan-2-ol: A Cross-Validation of Protocols
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereocontrolled synthesis of chiral amino alcohols is a critical endeavor. These structural motifs are prevalent in a vast ar...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereocontrolled synthesis of chiral amino alcohols is a critical endeavor. These structural motifs are prevalent in a vast array of pharmaceuticals and bioactive molecules. 1-Aminopentan-2-ol, a key chiral building block, is no exception. Its synthesis has been approached through various methodologies, each with its own set of advantages and drawbacks. This guide provides an in-depth, comparative analysis of the most pertinent synthesis protocols for 1-aminopentan-2-ol, offering field-proven insights and supporting experimental data to inform your synthetic strategy.
Introduction to 1-Aminopentan-2-ol: Significance and Synthetic Challenges
1-Aminopentan-2-ol is a chiral amino alcohol with the chemical formula C₅H₁₃NO.[1] The presence of two adjacent stereocenters at the C1 and C2 positions makes its stereoselective synthesis a considerable challenge. The precise spatial arrangement of the amino and hydroxyl groups is often crucial for the biological activity of the final therapeutic agent, necessitating synthetic routes that offer high levels of enantiomeric and diastereomeric purity.
The primary challenges in synthesizing 1-aminopentan-2-ol lie in controlling the stereochemistry, achieving high yields, and ensuring the scalability and cost-effectiveness of the chosen protocol. This guide will dissect three prominent strategies for obtaining enantiomerically pure 1-aminopentan-2-ol:
Classical Resolution of a Racemic Mixture: A traditional and often robust method involving the separation of enantiomers from a racemic mixture.
Biocatalytic Asymmetric Synthesis: An increasingly popular "green" approach that utilizes enzymes to achieve high stereoselectivity under mild conditions.
Asymmetric Reductive Amination: A powerful chemical method for the direct and controlled formation of chiral amines from prochiral ketones.
Protocol 1: Classical Resolution via Diastereomeric Salt Formation
This method relies on the synthesis of a racemic mixture of 1-aminopentan-2-ol, followed by the separation of the desired enantiomer through the formation of diastereomeric salts with a chiral resolving agent.
Causality Behind Experimental Choices
The principle behind this technique is the differential solubility of the diastereomeric salts formed between the racemic amine and a single enantiomer of a chiral acid. This difference in solubility allows for the selective crystallization of one diastereomer, which can then be isolated and treated with a base to liberate the enantiomerically pure amine. The choice of resolving agent and solvent is critical for achieving efficient separation.
Experimental Protocol: Resolution of (±)-1-Aminopentan-2-ol
Step 1: Dissolution. 1 equivalent of racemic 1-aminopentan-2-ol (APE) and 0.5 to 1 equivalent of one of the enantiomers (R or S) of N-tosyl-L-leucine (TOSLEU) are dissolved in absolute ethanol to a concentration of approximately 15% by mass.[2]
Step 2: Diastereomeric Salt Formation and Crystallization. The solution is agitated for approximately 4 hours, during which time the less soluble diastereomeric salt precipitates out of the solution.[2]
Step 3: Isolation of the Diastereomeric Salt. The suspension is filtered to collect the pure diastereomeric salt. The salt may be washed with cold absolute ethanol or recrystallized to enhance purity.[2]
Step 4: Liberation of the Enantiomerically Pure Amine. The isolated diastereomeric salt is treated with a saturated aqueous solution of a strong base, such as sodium hydroxide (NaOH).[2]
Step 5: Extraction. The liberated free amine is extracted from the aqueous phase using an organic solvent like dichloromethane (CH₂Cl₂).[2]
Step 6: Final Purification. The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄) and the solvent is removed by evaporation to yield the first enantiomer of 1-aminopentan-2-ol.[2]
Step 7: Recovery of the Second Enantiomer (Optional). The mother liquor from the crystallization step can be evaporated, and the second, impure enantiomer can be recovered and purified, potentially by using the opposite enantiomer of the resolving agent.[2]
Performance Data
Parameter
Value/Range
Source
Yield
Dependent on resolution efficiency, typically up to 50% for the desired enantiomer
General knowledge
Enantiomeric Excess (e.e.)
Can be >99% after recrystallization
General knowledge
Scalability
Readily scalable
General knowledge
Key Considerations
Requires a stoichiometric amount of a potentially expensive resolving agent. The overall yield is inherently limited to a maximum of 50% for the desired enantiomer from the racemate.
General knowledge
Protocol 2: Biocatalytic Asymmetric Synthesis via Reductive Amination
This modern approach leverages the high stereoselectivity of enzymes to synthesize the desired enantiomer of 1-aminopentan-2-ol directly from a prochiral precursor. Engineered amine dehydrogenases (AmDHs) are particularly effective for this transformation.[3]
Causality Behind Experimental Choices
Enzymes, with their well-defined three-dimensional active sites, can differentiate between enantiotopic faces of a prochiral substrate, leading to the formation of a single enantiomer of the product. The reaction typically involves the reductive amination of a hydroxy ketone precursor in the presence of an ammonia source and a cofactor, such as NADH. A cofactor regeneration system, often employing a dehydrogenase like glucose dehydrogenase (GDH), is crucial for making the process economically viable.[3]
Experimental Protocol: Enzymatic Synthesis of (S)-1-Aminopentan-2-ol
Step 1: Preparation of the Reaction Mixture. In a suitable buffer (e.g., 1 M NH₄Cl/NH₃·H₂O, pH 8.5), combine the substrate, 1-hydroxypentan-2-one, the engineered amine dehydrogenase, the cofactor (NAD⁺), and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).[3]
Step 2: Cell Lysis (if using whole cells). If using whole cells expressing the enzyme, include agents like lysozyme and DNase I to facilitate cell lysis and release of the enzyme.[3]
Step 3: Incubation. The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 24 hours).[3]
Step 4: Reaction Monitoring. The progress of the reaction can be monitored by techniques such as HPLC to determine substrate conversion and product formation.[3]
Step 5: Reaction Quench and Product Isolation. The reaction is terminated by acidification (e.g., with H₂SO₄ to pH <2). The product can then be purified using techniques like ion-exchange chromatography.[3]
Performance Data
Parameter
Value/Range
Source
Yield
Moderate to high (e.g., 41-84% for related amino alcohols)
Protocol 3: Asymmetric Reductive Amination with a Chiral Auxiliary
This chemical approach utilizes a chiral auxiliary to direct the stereochemical outcome of the reduction of an intermediate imine.
Causality Behind Experimental Choices
A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to create a chiral environment. This influences the approach of a reducing agent to the imine intermediate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched amine.
Conceptual Experimental Workflow
Step 1: Formation of a Chiral Imine. The precursor, 1-hydroxypentan-2-one, is condensed with a chiral amine auxiliary (e.g., a derivative of pseudoephedrine) to form a chiral imine or a related intermediate.
Step 2: Diastereoselective Reduction. The chiral intermediate is then reduced using a suitable reducing agent (e.g., a borohydride reagent). The steric hindrance imposed by the chiral auxiliary directs the hydride attack to one face of the imine, resulting in a diastereomerically enriched product.
Step 3: Removal of the Chiral Auxiliary. The chiral auxiliary is cleaved from the product, typically through hydrolysis or hydrogenolysis, to yield the enantiomerically enriched 1-aminopentan-2-ol.
Performance Data (Anticipated)
Parameter
Value/Range
Source
Yield
Generally good to excellent.
General knowledge
Diastereomeric Excess (d.e.)
Can be very high, often >95%.
General knowledge
Scalability
Generally good, but may be limited by the cost of the chiral auxiliary and reagents.
General knowledge
Key Considerations
Requires additional steps for the attachment and removal of the chiral auxiliary. The auxiliary must be recoverable in high yield to be cost-effective.
assessing the efficacy of different synthetic routes to 1-aminopentan-2-ol
[1] Executive Summary 1-Aminopentan-2-ol (CAS: 13552-14-2) is a critical vicinal amino alcohol motif found in various bioactive alkaloids and serves as a versatile chiral auxiliary in asymmetric synthesis.[1] Its structu...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
1-Aminopentan-2-ol (CAS: 13552-14-2) is a critical vicinal amino alcohol motif found in various bioactive alkaloids and serves as a versatile chiral auxiliary in asymmetric synthesis.[1] Its structural isomer, 2-aminopentan-1-ol (Norvalinol), is often mistaken for it; however, the specific placement of the amine at the terminal carbon and the hydroxyl at the secondary position creates unique challenges in regiocontrol.
This guide objectively compares the three primary synthetic methodologies: Epoxide Aminolysis , the Henry (Nitroaldol) Reaction , and Cyanohydrin Reduction . Our analysis prioritizes regioselectivity, scalability, and safety profiles, supported by experimental protocols and mechanistic visualizations.
Critical Analysis of Synthetic Routes
Route A: Regioselective Aminolysis of 1,2-Epoxypentane
The Industrial Workhorse
This route involves the nucleophilic ring-opening of 1,2-epoxypentane with ammonia.[1] The core challenge is regioselectivity .[1] According to Krasousky’s rule, ammonia attacks the less substituted carbon (C1) in unstrained aliphatic epoxides, yielding the desired 1-amino-2-ol. However, steric bulk and electronic factors can lead to minor amounts of the C2-amine isomer (2-amino-1-pentanol).[1]
Mechanism: SN2 attack by NH₃ on the terminal carbon.[1]
Pros: Single-step synthesis; inexpensive starting materials; high atom economy.[1]
Cons: Requires excess ammonia to prevent secondary amine formation (dimerization); handling volatile ammonia gas or aqueous solutions.[1]
Optimization: The use of Lewis acid catalysts (e.g., Zn(ClO₄)₂ or metal triflates) or mild promoters like acetic acid can enhance regioselectivity to >95:5.
Route B: The Henry Reaction (Nitroaldol) & Reduction
The Stereoselective Contender
This two-step sequence condenses butanal with nitromethane to form 1-nitro-2-pentanol, followed by reduction of the nitro group.[1] This pathway is superior for generating enantiomerically pure products when chiral catalysts (e.g., Copper-Bisoxazoline complexes) are employed.[1]
Mechanism: Base-catalyzed addition of nitronate to aldehyde, followed by hydrogenation (H₂/Pd-C) or hydride reduction.[1]
Pros: High enantioselectivity potential; avoids isomer separation issues common in epoxide opening.[1]
Cons: Aliphatic aldehydes like butanal are prone to self-aldol condensation side reactions; nitromethane is explosive under high-energy conditions.[1]
Route C: Cyanohydrin Reduction
The Legacy Method
Involves the addition of HCN (or TMSCN) to butanal to form 2-hydroxypentanenitrile, followed by nitrile reduction (LiAlH₄).
Pros: Predictable regiochemistry.
Cons:High Toxicity Risk (HCN); reduction of nitrile often requires harsh reagents (LiAlH₄) incompatible with other functional groups; difficult to control enantioselectivity compared to the Henry reaction. Not recommended for scale-up. [1]
Caption: Comparison of the direct Epoxide Aminolysis route (Route A) versus the two-step Henry Reaction pathway (Route B), highlighting the regioselectivity divergence in Route A.
Detailed Experimental Protocols
Protocol A: Regioselective Ring Opening of 1,2-Epoxypentane
Best for: Large-scale production of racemic material.
Setup: Charge a high-pressure autoclave or sealed tube with 1,2-epoxypentane (10 mmol) and Ethanol (5 mL).
Addition: Slowly add Ammonium Hydroxide (100 mmol) at 0°C. Note: A large excess of ammonia is crucial to suppress the formation of secondary amine dimers (bis(2-hydroxy-1-pentyl)amine).
Reaction: Seal the vessel and heat to 60°C for 4–6 hours. Monitor consumption of epoxide by TLC (Hexane:EtOAc 8:2) or GC-MS.[1][4]
Workup: Cool to room temperature. Carefully vent excess ammonia (fume hood!).[1] Concentrate the solution under reduced pressure to remove water/ethanol.[1]
Purification: The crude oil contains a mixture of regioisomers (typically ~90:10 favoring the target).[1] Purify via vacuum distillation (bp ~85°C at 10 mmHg) or flash chromatography (DCM:MeOH:NH₄OH 90:9:1) to isolate 1-aminopentan-2-ol.[1]
Validation Criteria:
¹H NMR (CDCl₃): Look for the distinct methylene protons adjacent to the amine (
~2.6–2.9 ppm, dd) and the methine proton ( ~3.5 ppm, m). The regioisomer (2-amino-1-pentanol) will show a methine proton attached to the nitrogen, typically shifted upfield relative to the oxygen-attached methine.[1]
Protocol B: Asymmetric Henry Reaction & Reduction
Best for: Synthesis of enantiomerically enriched (R)- or (S)-1-aminopentan-2-ol.[1]
Procedure: Stir the Cu-catalyst and ligand in Ethanol for 1 hour to form the complex. Add Butanal and Nitromethane at 0°C. Stir at 0°C for 24–48 hours.
Isolation: Quench with saturated NH₄Cl. Extract with EtOAc.[1] Purify 1-nitro-2-pentanol by silica gel chromatography.
Title: Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2 Complex.[1][3]
comparative cost-effectiveness of 1-aminopentan-2-ol synthesis methods
Executive Summary: The Chiral vs. Cost Trade-off 1-Aminopentan-2-ol (CAS: 13552-14-2 for racemic) is a critical chiral amino alcohol motif found in various bioactive ligands and pharmaceutical intermediates.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Chiral vs. Cost Trade-off
1-Aminopentan-2-ol (CAS: 13552-14-2 for racemic) is a critical chiral amino alcohol motif found in various bioactive ligands and pharmaceutical intermediates. Its synthesis presents a classic process chemistry dilemma: balancing raw material costs against the need for stereochemical purity.[1]
This guide evaluates three distinct synthetic pathways. The Henry Reaction (Nitroaldol) offers the highest atom economy and lowest raw material cost for racemic production. Amino Acid Reduction (from L-Norvaline) is the "Gold Standard" for enantiopure applications but carries the highest reagent costs. Epoxide Aminolysis serves as a middle-ground industrial route but suffers from regioselectivity challenges that require specific catalytic intervention.
Pathway Analysis
Route A: The Commodity Route (Epoxide Aminolysis)
Mechanism: Nucleophilic ring-opening of 1,2-epoxypentane by ammonia.
Pros: Low CAPEX; 1,2-epoxypentane is easily derived from 1-pentene.
Cons:Regioselectivity. The nucleophile (
) can attack C1 (desired) or C2 (undesired), leading to a mixture of 1-amino-2-pentanol and 2-amino-1-pentanol. Over-alkylation (formation of secondary/tertiary amines) is also a risk.
Optimization: Use of excess ammonia (20-50 eq) or Lewis acid catalysts (e.g.,
or water-promoted systems) favors the attack at the less hindered terminal carbon.
Route B: The Stereochemical Standard (Amino Acid Reduction)
Mechanism: Reduction of L-Norvaline using Lithium Aluminum Hydride (
) or Borane-Dimethyl Sulfide ().
Pros:Enantiopurity. Retains the chiral center of the starting material (
Cons:High OPEX. L-Norvaline is significantly more expensive than butanal. Reducing agents like
are pyrophoric, requiring stringent safety controls and generating stoichiometric aluminum waste (high E-factor).
Route C: The Atom-Economy Route (Henry Reaction)
Mechanism: Base-catalyzed condensation of butanal and nitromethane, followed by hydrogenation (
or Raney Ni).
Pros:Cost Efficiency. Butanal and nitromethane are bulk commodity chemicals. The reaction is atom-economical.
Cons:Safety. Nitromethane is shock-sensitive; large-scale hydrogenation requires high-pressure reactors. The intermediate nitroalcohol is often a mixture of diastereomers (syn/anti) if not controlled.
Comparative Analysis: Data & Metrics
The following table synthesizes experimental data and cost modeling for the production of 1 kg of product.
Metric
Route A: Epoxide Aminolysis
Route B: Amino Acid Reduction
Route C: Henry Reaction
Starting Material Cost
Low
High (L-Norvaline)
Very Low
Reagent Cost
Low ()
High (/THF)
Low (, Cat. Base)
Typical Yield
60-75%
70-85%
65-85% (Cumulative)
Atom Economy
100% (Theoretical)
Poor (Loss of metal hydrides)
High
Regioselectivity
85:15 to 95:5
N/A (Stereospecific)
N/A
Enantiomeric Excess
0% (Racemic)
>99%
Variable (Requires chiral cat.)
Safety Profile
Moderate (Pressure, Ammonia)
Poor (Pyrophoric, gen)
Moderate (Explosive potential)
Primary Use Case
Bulk Industrial Intermediates
Discovery/Chiral API
Large Scale Mfg (Racemic)
Decision Logic & Pathway Visualization
The following diagram illustrates the chemical pathways and the decision logic for selecting a method based on project constraints.
Caption: Comparative synthesis pathways for 1-aminopentan-2-ol showing reagent inputs and key intermediate steps.
Detailed Experimental Protocols
Protocol 1: High-Purity Synthesis via Amino Acid Reduction (Route B)
Best for: Drug discovery, chiral ligand synthesis.
Safety Warning:
reacts violently with water and liberates hydrogen. Perform all steps under inert atmosphere ( or ).
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and mechanical stirrer. Flame-dry under nitrogen flow.
Reagent Prep: Charge flask with
(1.5 eq) suspended in anhydrous THF (10 mL/g of amino acid). Cool to 0°C.[3]
Addition: Add L-Norvaline (1.0 eq) in small portions (solid addition) or as a slurry in THF over 30 minutes. Note: Exothermic evolution of
.
Reaction: Warm to room temperature, then heat to reflux for 12–16 hours. Monitor by TLC (ninhydrin stain) or GC-MS.
Fieser Workup (Critical): Cool to 0°C. Quench carefully with:
confirming the purity of 1-aminopentan-2-ol using orthogonal analytical techniques
Executive Summary In pharmaceutical synthesis, 1-aminopentan-2-ol (CAS: 5343-35-1) serves as a critical chiral building block and linker. However, its lack of a strong UV chromophore and amphoteric nature (primary amine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In pharmaceutical synthesis, 1-aminopentan-2-ol (CAS: 5343-35-1) serves as a critical chiral building block and linker. However, its lack of a strong UV chromophore and amphoteric nature (primary amine + secondary alcohol) renders standard HPLC-UV analysis insufficient. Relying solely on a single technique often leads to "blind spots"—where non-chromophoric impurities or inorganic salts go undetected.
This guide details an orthogonal analytical strategy combining Quantitative NMR (qNMR), Derivatized GC-FID, and Non-Aqueous Potentiometric Titration. By triangulating data from these three distinct physicochemical principles, researchers can establish a self-validating purity profile required for IND-enabling studies.
The Analytical Challenge
1-aminopentan-2-ol presents three specific hurdles to standard quality control:
UV Invisibility: The aliphatic backbone lacks
-electron systems, making HPLC-UV at standard wavelengths (254 nm) useless. Detection at 200-210 nm is non-specific and prone to solvent noise.
Polarity & Tailing: The amine and hydroxyl groups cause severe peak tailing on standard silica-based LC columns and non-polar GC columns.
Hygroscopicity: As an amino alcohol, it readily absorbs atmospheric moisture, artificially depressing assay values if not handled under inert atmosphere.
Method A: Quantitative NMR (qNMR)
Role: The Primary Reference Standard (Absolute Purity)
qNMR is the superior method for establishing the "mass balance" purity. Unlike chromatography, it does not require a reference standard of the analyte itself—only a traceable internal standard (IS). It detects all proton-bearing impurities, including residual solvents and synthesis byproducts.
Experimental Protocol
Internal Standard (IS): Dimethyl Sulfone (TraceCERT® or equivalent).
Rationale: High solubility in DMSO-d6, chemically inert toward amines, and produces a distinct singlet at
3.0 ppm, avoiding overlap with the analyte's alkyl protons (0.8–1.5 ppm) and heteroatom-adjacent protons (2.5–3.8 ppm).
Solvent: DMSO-d6 (99.9% D).
Instrument: 400 MHz (or higher) NMR spectrometer.
Step-by-Step Workflow:
Weighing: Accurately weigh ~10 mg of 1-aminopentan-2-ol (
) and ~5 mg of Dimethyl Sulfone () into a vial using a microbalance (precision 0.001 mg).
Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.
Acquisition Parameters:
Pulse Angle: 90°.
Relaxation Delay (D1): 60 seconds (Critical: Must be
of the slowest relaxing nucleus to ensure full magnetization recovery).
Scans: 16–32 (sufficient for S/N > 150).
Spectral Width: -2 to 14 ppm.
Data Analysis:
Calculate purity (
) using the molar ratio equation:
Where = Integral area, = Number of protons, = Molar mass.[1][2]
Expert Insight: qNMR is the only method here that provides an absolute purity value traceable to SI units, independent of the analyte's response factor.
Method B: Derivatized GC-FID
Role: High-Resolution Impurity Profiling
While qNMR gives an accurate total purity, it may miss trace isomeric impurities (<0.1%) due to signal overlap. GC-FID, following silylation, offers the resolution needed to separate structural isomers and enantiomers (if a chiral column is used).
Sample Prep: Dissolve 10 mg of sample in 1 mL anhydrous Pyridine.
Derivatization: Add 100 µL MSTFA. Incubate at 60°C for 30 minutes.
Note: The solution must remain clear. Cloudiness indicates moisture contamination.
GC Parameters:
Inlet: Split 1:50, 250°C.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Oven Program: 60°C (hold 1 min)
10°C/min 300°C (hold 5 min).
Detector: FID at 300°C.
Data Interpretation:
The bis-TMS derivative of 1-aminopentan-2-ol will elute as a sharp, symmetrical peak. Impurities (underivatized precursors, synthesis side-products) will appear at distinct retention times.
Method C: Non-Aqueous Potentiometric Titration
Role: Functional Group Verification
Titration specifically quantifies the basic amine content. If the sample contains non-basic impurities (like neutral alcohols or inorganic salts), titration will yield a different result than qNMR, highlighting specific contamination types.
Experimental Protocol
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid.
Solvent: Glacial Acetic Acid (or Acetonitrile for sharper endpoints).
Electrode: Glass pH electrode with a LiCl/Ethanol sleeve (to prevent clogging from KCl precipitation).
Step-by-Step Workflow:
Standardization: Standardize the
titrant using Potassium Hydrogen Phthalate (KHP).
Titration: Dissolve ~150 mg of sample in 50 mL Glacial Acetic Acid.
Measurement: Titrate dynamically, recording the potential difference (mV).
Endpoint: Determine the inflection point using the first derivative (
).
Expert Insight: If the Titration purity is significantly lower than the GC-FID purity, the sample likely contains neutral impurities or moisture. If higher, suspect basic inorganic contaminants.
Comparative Analysis: Selecting the Right Tool
The following table contrasts the performance metrics of the three orthogonal methods.
Feature
qNMR (Method A)
GC-FID (Method B)
Titration (Method C)
Primary Output
Absolute Purity (wt%)
Relative Purity (Area%)
Functional Purity (Amine %)
Specificity
High (Structure specific)
High (Separation specific)
Low (Reacts with all bases)
LOD/Sensitivity
Moderate (~0.1%)
Excellent (<0.05%)
Low (Requires macro sample)
Sample Req.
~10 mg (Destructive*)
<1 mg (Destructive)
>100 mg (Destructive)
Key Blind Spot
Signal overlap
Non-volatiles
Neutral impurities
Time to Result
< 30 mins
~60 mins (inc. prep)
~15 mins
*Note: qNMR is non-destructive in theory, but recovering sample from DMSO is impractical.
Strategic Workflow: The Decision Tree
Use this logic flow to determine the sequence of analysis for a new batch of 1-aminopentan-2-ol.
Figure 1: Orthogonal decision matrix for validating amino alcohol purity. qNMR serves as the gatekeeper, followed by chromatographic profiling and functional verification.
References
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
Thermo Fisher Scientific. (2021). GC Analysis of Derivatized Amino Acids using MSTFA. Application Note. Link
Sigma-Aldrich. (2023). Quantitative NMR (qNMR) – A Tool for Reference Material Certification.[5] Technical Review. Link
Kocaoba, S., et al. (2008). Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Reviews in Analytical Chemistry. Link
PubChem. (2025).[6] 1-Aminopentan-2-ol Compound Summary. National Library of Medicine. Link
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, immediate safety and logistical information for the handling of 1-Aminopentan-2-ol (CAS No. 6142-67-2). As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This document moves beyond a simple checklist, offering a procedural guide grounded in the specific chemical hazards of 1-Aminopentan-2-ol to ensure every handling step is a self-validating system of safety.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the cornerstone of safe handling. 1-Aminopentan-2-ol is a corrosive and hazardous compound that demands stringent protective measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its dangers.[1]
Key Hazards of 1-Aminopentan-2-ol:
Causes Severe Skin Burns (Category 1B): Direct contact can lead to significant, and potentially permanent, damage to the skin.[1][2]
Causes Serious Eye Damage (Category 1): The chemical is corrosive to the eyes and can cause severe damage, including blindness.[1][3][4]
Harmful if Swallowed (Category 4): Ingestion can cause severe swelling and damage to the digestive tract, with a danger of perforation.[1][4][5]
May Cause Respiratory Irritation (Category 3): Inhaling vapors or mists can irritate the respiratory system.[1][4][6]
These classifications are not abstract warnings; they are directives that inform every choice we make regarding personal protective equipment (PPE).
Hazard Classification
GHS Category
Pictogram
Description of Risk
Skin Corrosion/Irritation
Category 1B
Corrosive
Causes severe skin burns and damage upon contact.[1][7]
Serious Eye Damage/Irritation
Category 1
Corrosive
Poses a high risk of serious, irreversible eye damage.[1][3]
May cause irritation to the respiratory tract upon inhalation.[1][4]
The Core Directive: Selecting Task-Appropriate PPE
PPE is the final barrier between you and the chemical. Its selection must be a deliberate process based on a risk assessment of the specific procedure being performed. The fundamental principle is to establish a complete barrier against all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).
Skin and Body Protection: Beyond the Lab Coat
Given that 1-Aminopentan-2-ol causes severe skin burns, comprehensive skin protection is non-negotiable.
Gloves: Standard disposable gloves are insufficient. Double-gloving is recommended to provide an additional layer of protection and to allow for safe removal of the outer glove if contamination is suspected.
Material: Nitrile or neoprene gloves are recommended. Avoid latex, as it can offer less chemical resistance. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Practice: Inspect gloves for any signs of degradation or perforation before use.[5] Change gloves frequently, at least every 30-60 minutes, and immediately after known or suspected contact with the chemical.[8]
Lab Coat/Protective Clothing: A standard cotton lab coat is the minimum requirement. For tasks involving larger quantities or a higher risk of splashing, a chemically resistant apron over the lab coat is required. For significant exposure risks, flame-retardant and antistatic protective clothing should be considered.
Footwear: Closed-toe shoes are mandatory. Ensure they are made of a non-porous material.
Eye and Face Protection: An Impenetrable Shield
Because 1-Aminopentan-2-ol can cause irreversible eye damage, eye and face protection must be comprehensive.
Chemical Safety Goggles: These are mandatory for any handling of the substance. They must form a complete seal around the eyes to protect from splashes, mists, and vapors.[5]
Face Shield: A full-face shield must be worn in addition to chemical safety goggles whenever there is a risk of splashing, such as when transferring liquids or working with reactions under pressure.[9][10]
Respiratory Protection: The Unseen Hazard
The primary defense against respiratory irritation is the use of engineering controls.
Chemical Fume Hood: All work with 1-Aminopentan-2-ol must be conducted inside a certified chemical fume hood to control vapors at the source.[3]
Respirator: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[3] A full-face respirator with organic vapor cartridges provides both respiratory and eye protection. All personnel requiring a respirator must be part of a respiratory protection program that includes fit testing and training.
Operational Plan: From Donning to Disposal
A disciplined, step-by-step approach to using, removing, and disposing of PPE is critical to prevent cross-contamination and exposure.
Step-by-Step PPE Protocol
Preparation: Before entering the handling area, ensure all necessary PPE is available and has been inspected for integrity. Confirm that a safety shower and eyewash station are accessible and unobstructed.[11][12]
Donning Sequence (Putting On):
i. Put on protective footwear and lab coat/apron.
ii. Put on the inner pair of gloves.
iii. Put on chemical safety goggles.
iv. Put on the face shield (if required).
v. Put on the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Handling the Chemical: Conduct all work within a chemical fume hood.[3] Use non-sparking tools and ground all equipment to prevent static discharge.[5][6][7] Avoid breathing any vapors or mists.[6]
Doffing Sequence (Taking Off): This process is designed to contain contaminants.
i. Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them immediately in a designated hazardous waste container.
ii. Remove the face shield and goggles. Clean and store them according to laboratory protocol.
iii. Remove the lab coat or apron, rolling it away from the body to contain any contamination on the outer surface.
iv. Remove the inner pair of gloves using the same inside-out technique.
v. Wash hands thoroughly with soap and water.[6][9]
Disposal: All disposable PPE (gloves, etc.) and any materials used for spill cleanup (e.g., absorbent pads) must be disposed of as hazardous waste in a clearly labeled, sealed container.[3][4][6] Follow all local, state, and federal regulations for hazardous waste disposal.
The following diagram illustrates the decision-making process for selecting and disposing of PPE when handling 1-Aminopentan-2-ol.
Caption: PPE selection and disposal workflow.
Emergency Response: Immediate Actions
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3][6] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[4][6] Rinse the mouth with water. Seek immediate medical attention.
By adhering to this comprehensive guide, you build a deep, procedural trust in your safety systems, ensuring that your valuable research and development work is conducted with the highest standards of care.
References
National Center for Biotechnology Information. (n.d.). 1-Aminopentan-2-ol. PubChem. Retrieved from a valid URL.[1]
Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Pentanamine. Retrieved from a valid URL.[6]
Acros Organics. (2025). Safety Data Sheet for 5-Amino-1-pentanol, 50 wt.% aqueous solution. Retrieved from a valid URL.[3]
Sigma-Aldrich. (2025). Safety Data Sheet for 1-aminopropan-2-ol. Retrieved from a valid URL.[2]
Chemsrc. (2024). 1-aminopentan-2-ol | CAS#:189769-47-9. Retrieved from a valid URL.[13]
Thermo Fisher Scientific. (2007). Safety Data Sheet. Retrieved from a valid URL.[7]
Acros Organics. (2025). Safety Data Sheet for (R)-(-)-1-Amino-2-propanol. Retrieved from a valid URL.[4]
Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from a valid URL.
TCI Chemicals. (n.d.). DL-2-Aminopentan-1-ol | 16369-14-5. Retrieved from a valid URL.[9]
Fisher Scientific. (2025). Safety Data Sheet for 3-Aminopentane. Retrieved from a valid URL.[5]
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from a valid URL.[8]
Cole-Parmer. (n.d.). Material Safety Data Sheet - Octamethylcyclotetrasiloxane, 98%. Retrieved from a valid URL.[11]
Sigma-Aldrich. (2018). Safety Data Sheet for Octamethylcyclotetrasiloxane. Retrieved from a valid URL.[10]
ChemPoint.com. (2025). Safety Data Sheet. Retrieved from a valid URL.[14]
Acros Organics. (2013). Safety Data Sheet. Retrieved from a valid URL.[15]
Interagency Board. (n.d.). Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders Against Synthetic Opioid Exposure. Retrieved from a valid URL.[16]
CPAchem. (2023). Safety data sheet for Octamethylcyclotetrasiloxane. Retrieved from a valid URL.[17]
BenchChem. (2025). Essential Safety and Logistical Information for Handling (S)-1-Aminopentan-3-ol. Retrieved from a valid URL.[12]
ChemicalBook. (n.d.). 2-AMINOPENTANE - Safety Data Sheet. Retrieved from a valid URL.[18]